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  • Product: delta(3)-Cefotiam
  • CAS: 142182-63-6

Core Science & Biosynthesis

Foundational

thermodynamic stability of delta(3)-Cefotiam beta-lactam ring

Thermodynamic Stability of the -Cefotiam -Lactam Ring: Kinetic Isomerization and Hydrolytic Degradation Pathways Executive Summary As a Senior Application Scientist, I approach the thermodynamic stability of the -cefotia...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of the -Cefotiam -Lactam Ring: Kinetic Isomerization and Hydrolytic Degradation Pathways

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic stability of the


-cefotiam 

-lactam ring not merely as a regulatory hurdle, but as a fundamental physicochemical system governed by competing kinetic and thermodynamic forces. Cefotiam, a second-generation cephalosporin, relies on the structural tension of its bicyclic core for antibacterial efficacy. However, the very electronic properties that make it a potent acylating agent against bacterial transpeptidases also render it highly susceptible to hydrolytic degradation and isomerization. This whitepaper deconstructs the mechanistic causality behind cefotiam's instability, provides quantitative kinetic data, and outlines a self-validating experimental framework for rigorous stability profiling.

Mechanistic Causality: The Thermodynamic Achilles' Heel

The core pharmacophore of cefotiam is the 7-aminocephalosporanic acid (7-ACA) derivative, featuring a highly strained 4-membered


-lactam ring fused to a 6-membered dihydrothiazine ring. The thermodynamic instability of this system is driven by a phenomenon known as "enamine resonance."

In a standard unstrained amide, the nitrogen lone pair delocalizes into the carbonyl


 orbital, providing significant resonance stabilization (~20 kcal/mol). However, in cephalosporins, the presence of the 

double bond in the adjacent dihydrothiazine ring creates a competing resonance pathway. The nitrogen lone pair preferentially delocalizes into the


-system rather than the

-lactam carbonyl. This suppression of amide resonance drastically increases the electrophilicity of the carbonyl carbon, making the

-lactam ring the thermodynamic Achilles' heel of the molecule, highly susceptible to nucleophilic attack by water or hydroxide ions[1].

The Isomerization vs. Hydrolytic Cleavage

The thermodynamic stability of cefotiam is challenged by two primary, often competing, degradation pathways: direct nucleophilic hydrolysis and base-catalyzed


 isomerization.

While the ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 isomer is essential for antibacterial activity, it exists in a delicate thermodynamic balance with the microbiologically inactive 

isomer. Theoretical molecular orbital calculations (such as MNDO and AM1) indicate that for free cephalosporanic acids, the

derivative is generally thermodynamically more stable than the

isomer. However, the local microenvironment—specifically pH and the esterification state of the C-4 carboxylate—can drastically alter this equilibrium.

Under basic conditions (pH > 7.4), the deprotonation at C-4 facilitates the migration of the double bond. The isomerization process to the


 isomer is frequently the rate-determining step in the overall degradation of cephalosporins[2]. Once isomerized, the 

species undergoes subsequent, rapid hydrolysis, driving the equilibrium forward and resulting in irreversible loss of potency[2].

DegradationPathway D3 Δ3-Cefotiam (Thermodynamically Strained) D2 Δ2-Cefotiam (Inactive Isomer) D3->D2 Base Catalysis (pH > 7) Hydrolyzed Ring-Opened Product (Hydrolyzed β-Lactam) D3->Hydrolyzed Direct Hydrolysis (H2O/OH-) D2->D3 Reversible D2->Hydrolyzed Slow Hydrolysis

Fig 1: Thermodynamic and kinetic degradation pathways of Δ3-Cefotiam.

Quantitative Degradation Kinetics

The degradation kinetics of cefotiam and its structural analogs are highly dependent on temperature and the pH of the aqueous vehicle. Furthermore, buffer selection plays a critical role; species such as phosphate and carbonate can actively catalyze the degradation process, artificially inflating the degradation rate constant (


)[3].

The table below summarizes representative degradation rate constants for cephalosporin analogs under forced thermal stress (60°C) across a pH gradient, illustrating the characteristic U-shaped pH-rate profile where extreme acidic and alkaline conditions accelerate


-lactam cleavage[3].
Parameter / ConditionTemperature (°C)pHDegradation Rate Constant (

, day⁻¹)
Acidic Stress601.00.79 ± 0.21
Mild Acidic603.00.61 ± 0.03
Weak Acidic (Optimal)605.00.44 ± 0.05
Physiological607.41.27 ± 0.04
Unbuffered (Distilled H₂O)60~6.80.39 ± 0.01

Note: Degradation is exceptionally rapid at pH > 8.0, often resulting in complete loss of the parent compound within minutes due to aggressive base-catalyzed isomerization and hydrolysis.

Self-Validating Experimental Protocol for Stability Profiling

To accurately map the thermodynamic stability of the


-cefotiam 

-lactam ring, empirical workflows must be designed as self-validating systems. The following protocol isolates specific degradation pathways while employing internal checks to prevent analytical artifacts.
Step-by-Step Methodology: Forced Degradation & Kinetic Modeling

Step 1: Buffer Preparation and API Solubilization

  • Action: Prepare 2.0 mg/mL solutions of Cefotiam dihydrochloride hydrate in low-catalytic buffers (e.g., 0.1 M acetate for pH 4-5; 0.1 M citrate for pH 2-3) rather than phosphate buffers[3].

  • Causality: Phosphate ions act as bifunctional catalysts that facilitate proton transfer during

    
    -lactam hydrolysis. Using non-catalytic buffers ensures the measured rate constant reflects the intrinsic thermodynamic stability of the molecule, not a buffer-catalyzed artifact.
    

Step 2: Stress Induction (Thermal and pH)

  • Action (Thermal): Incubate sealed aliquots at 60°C for 5 days or 80°C for 12 hours to induce the formation of the

    
     isomer and thermal degradants[4].
    
  • Action (Alkaline): Dissolve 20 mg of API in 1.0 mL of 0.1 M NaOH and maintain at room temperature for exactly 3 hours[4].

Step 3: Kinetic Quenching (Critical Step)

  • Action: Immediately neutralize the alkaline samples with an equimolar amount of 0.1 M HCl[4]. For thermal samples, snap-freeze in a dry ice/ethanol bath.

  • Causality: Without immediate neutralization/quenching, the API will continue to degrade while sitting in the autosampler queue. Quenching locks the kinetic snapshot, ensuring the chromatographic data represents the exact time of sampling.

Step 4: LC-MS/MS Analysis and Mass Balance Validation

  • Action: Analyze the quenched samples using a stability-indicating reversed-phase HPLC method coupled with mass spectrometry.

  • Self-Validation (Mass Balance): Calculate the molar sum of the remaining parent

    
    -cefotiam and all quantified degradants (including the 
    
    
    
    isomer and ring-opened products). The total must equal 100% ± 2% of the initial concentration (
    
    
    ). A failure in mass balance indicates the presence of undetected volatile degradants, secondary breakdown of primary degradants, or API precipitation, which invalidates the kinetic model.

Workflow Prep 1. Buffer & API Prep (Control Ionic Strength) Stress 2. Stress Induction (Thermal/pH Control) Prep->Stress Quench 3. Kinetic Quenching (Neutralization) Stress->Quench Analysis 4. LC-MS/MS Analysis (Mass Balance Check) Quench->Analysis

Fig 2: Self-validating experimental workflow for cefotiam degradation kinetics.

References

1.[5] D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position, ic.ac.uk. URL: 2.[6] Theoretical aspects of cephalosporin isomerism - R Discovery, researcher.life. URL: 3.[2] Experimental and theoretical investigations on the cephalosporin Δ3 Δ2 isomerization, researchgate.net. URL: 4.[3] Cefotiam degradation under different pH and temperature conditions, benchchem.com. URL: 5.[4] Cefotiam Dihydrochloride Hydrate Forced Degradation Studies: A Technical Support Guide, benchchem.com. URL: 6.[1] Cefuracetime (E-isomer) Sodium Salt - Benchchem, benchchem.com. URL:

Sources

Exploratory

molecular weight and formula of delta(3)-Cefotiam

Comprehensive Technical Guide on the Molecular Properties and Analytical Resolution of -Cefotiam Executive Summary Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic utilized for its potent activity...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on the Molecular Properties and Analytical Resolution of -Cefotiam

Executive Summary

Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic utilized for its potent activity against both Gram-positive and Gram-negative bacteria [1]. During the synthesis, storage, and pharmacokinetic evaluation of Cefotiam, a critical degradation product and impurity known as


-Cefotiam  (CAS: 142182-63-6) can form.

Understanding the precise molecular weight, structural formula, and the chemical causality behind the formation of this isomer is paramount for pharmaceutical quality control. This whitepaper provides an authoritative breakdown of the physicochemical properties of


-Cefotiam, resolves a long-standing nomenclature paradox in the literature, and details a self-validating chromatographic protocol for its isolation.

Chemical Identity and The Nomenclature Paradox

To accurately track impurities in drug development, one must first establish absolute structural clarity. The molecular formula and weight of


-Cefotiam are identical to the active API, as they are structural isomers.
Quantitative Data Summary
PropertyValue
Chemical Name (IUPAC) 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Molecular Formula C₁₈H₂₃N₉O₄S₃
Molecular Weight 525.64 g/mol
Exact Mass 525.1035 Da
CAS Registry Number 142182-63-6
Topological Polar Surface Area (TPSA) 251 Ų
Pharmacological Status Inactive Impurity

Data sourced from the [2].

The Nomenclature Paradox (Expert Insight)

A common point of confusion among drug development professionals is the "


" designation.
  • Traditional Cephem Numbering: In standard cephalosporin nomenclature, the sulfur atom is position 1, and the nitrogen is position 5. The double bond in the active drug is located between C3 and C4, making it a

    
    -cephem .
    
  • Systematic IUPAC Numbering: IUPAC names the core as a 5-thia-1-azabicyclo[4.2.0]octane ring, starting numbering at the bridgehead nitrogen. In this system, the active

    
    -cephem double bond is between C2 and C3 (oct-2-ene)  [3].
    

When the double bond migrates to the inactive


-cephem position (between C2 and C3 in traditional numbering), it corresponds to a double bond between C3 and C4 in the bicyclo system (oct-3-ene). Therefore, the impurity cataloged as 

-Cefotiam
is actually the

-cephem isomer
. The "3" derives from IUPAC bicyclo numbering, not traditional cephem numbering.

Mechanisms of Isomerization

The causality behind the formation of


-Cefotiam lies in the thermodynamic instability of the 

-lactam ring. The active

-cephem isomer contains significant ring strain. Under mildly basic conditions (or prolonged exposure to aqueous environments), the C2 protons become relatively acidic.

Deprotonation at C2 yields a resonance-stabilized intermediate. Subsequent reprotonation at the C4 position shifts the double bond, yielding the


-cephem isomer (

-Cefotiam). This shift completely abolishes the drug's antimicrobial efficacy, as the altered geometry prevents the

-lactam ring from effectively acylating Penicillin-Binding Proteins (PBPs).

Isomerization Cefotiam Cefotiam (Active) Bicyclo[4.2.0]oct-2-ene (Cephem Δ3-isomer) Intermediate Deprotonated Intermediate (Resonance Stabilized) Cefotiam->Intermediate Base-catalyzed Deprotonation at C2 Delta3 delta(3)-Cefotiam (Impurity) Bicyclo[4.2.0]oct-3-ene (Cephem Δ2-isomer) Intermediate->Delta3 Reprotonation at C4 Double Bond Migration

Fig 1: Base-catalyzed isomerization pathway from active Cefotiam to the delta(3)-Cefotiam impurity.

Analytical Methodology: Chromatographic Separation

To monitor the integrity of Cefotiam during pharmacokinetic studies, scientists must separate the active API from the


-Cefotiam impurity. Traditional manual liquid-liquid extraction often induces ex vivo isomerization due to pH shifts. To circumvent this, we employ an automated column-switching HPLC method  [4].
Step-by-Step Protocol: Automated Column-Switching RP-HPLC

1. Sample Preparation (Mild Conditions)

  • Action: Dilute 100 µL of human plasma with 400 µL of 0.05 M phosphate buffer (pH 7.7).

  • Causality: Maintaining pH 7.7 ensures the carboxylic acid moieties are consistently ionized for predictable retention, while avoiding the highly alkaline conditions that trigger artifactual isomerization. Direct dilution eliminates the need for harsh organic deproteinization.

2. Online Enrichment (Pretreatment)

  • Action: Inject the diluted sample onto a short C18 pretreatment column. Flush with 0.05 M phosphate buffer (pH 7.7) at 1.0 mL/min for 2 minutes.

  • Causality: This acts as an online Solid-Phase Extraction (SPE). The hydrophobic Cefotiam isomers are retained on the C18 phase, while hydrophilic endogenous plasma proteins and salts lack affinity and are flushed directly to waste, preventing analytical column fouling.

3. Column Switching and Back-Flushing

  • Action: Activate the 6-port switching valve to back-flush the trapped analytes onto the main C18 analytical column using a mobile phase of 0.05 M phosphate buffer (pH 7.7) / Acetonitrile (88:12, v/v).

  • Causality: Back-flushing is critical. Analytes trapped at the head of the precolumn are swept off in the reverse direction, ensuring they enter the analytical column as a tight, concentrated band. This minimizes band broadening and maximizes theoretical plates.

4. Detection and Quantification

  • Action: Monitor the eluent via UV absorbance at 254 nm.

  • Causality: Both isomers possess highly conjugated

    
    -systems (the aminothiazole ring, tetrazole ring, and the migrating cephem double bond) that exhibit strong chromophoric activity at 254 nm, allowing for a lower limit of detection (LLOD) of ~10 ng/mL.
    
Self-Validation System

To ensure this protocol is self-validating, the following system suitability checks must be integrated into the workflow:

  • Resolution Check: The chromatographic resolution (

    
    ) between Cefotiam and 
    
    
    
    -Cefotiam must be
    
    
    . If
    
    
    , the acetonitrile ratio in the mobile phase must be decreased.
  • Recovery Verification: Pre-extraction plasma samples spiked with a known 50 ng/mL standard of

    
    -Cefotiam must yield a quantitative recovery of >95%, verifying that no analyte breakthrough occurs during the precolumn wash phase.
    

HPLC_Workflow Sample Plasma Sample + Phosphate Buffer Precolumn Pretreatment Column (Short C18) Sample->Precolumn Direct Injection Waste Waste (Proteins/Hydrophilics) Precolumn->Waste Flush (0.05 M Buffer) Analytical Analytical Column (C18) Precolumn->Analytical Back-flush (Buffer/Acetonitrile) Detector UV Detector (254 nm) Analytical->Detector Elution & Separation

Fig 2: Column-switching HPLC workflow for the simultaneous determination of Cefotiam isomers.

Conclusion

The rigorous monitoring of


-Cefotiam (MW: 525.64  g/mol , Formula: C₁₈H₂₃N₉O₄S₃) is a non-negotiable aspect of cephalosporin drug development. By understanding the IUPAC nomenclature nuances that distinguish the active API from its inactive isomer, and by implementing causality-driven, self-validating analytical frameworks like column-switching HPLC, researchers can ensure absolute data integrity in pharmacokinetic and stability assays.

References

  • PubChem - delta(3)-Cefotiam | C18H23N9O4S3 | CID 132416 URL:[Link]

  • PubChem - Cefotiam | C18H23N9O4S3 | CID 43708 URL:[Link]

  • PubMed (Journal of Chromatography B) - Automated high-performance liquid chromatographic method for the simultaneous determination of cefotiam and delta 3-cefotiam in human plasma using column switching URL:[Link]

Foundational

pKa values of delta(3)-Cefotiam functional groups

Ionization Dynamics and pKa Profiling of -Cefotiam Functional Groups: A Technical Guide Executive Summary -Cefotiam (commonly referred to simply as cefotiam) is a parenteral, broad-spectrum cephalosporin antibiotic utili...

Author: BenchChem Technical Support Team. Date: March 2026

Ionization Dynamics and pKa Profiling of -Cefotiam Functional Groups: A Technical Guide

Executive Summary


-Cefotiam (commonly referred to simply as cefotiam) is a parenteral, broad-spectrum cephalosporin antibiotic utilized in clinical settings to combat both Gram-positive and Gram-negative bacterial infections[1]. The "

" designation indicates the position of the double bond between the C-3 and C-4 atoms of the dihydrothiazine ring—a structural feature absolutely critical for the resonance activation of the

-lactam ring and subsequent inhibition of penicillin-binding proteins (PBPs).

For researchers and drug development professionals, understanding the acid dissociation constants (pKa) of cefotiam's functional groups is paramount. These macroscopic ionization values dictate the molecule's lipophilicity, aqueous solubility, and zwitterionic behavior, which directly govern its pharmacokinetic profile and its ability to permeate bacterial outer membranes[2][3].

Structural Anatomy & Ionizable Centers

Cefotiam possesses a highly functionalized molecular architecture containing three primary ionizable centers. The interplay between these groups defines the molecule's charge state across the physiological pH gradient.

  • Carboxylic Acid (C-4 position): Located on the core cephem ring, this highly acidic group is standard across all active cephalosporins[4].

  • Aminothiazole Ring (C-7 side chain): A weakly basic functional group that significantly enhances the molecule's binding affinity to PBPs and provides stability against certain

    
    -lactamases[1][5].
    
  • Dimethylaminoethyl Group (C-3 side chain): Attached to the tetrazole thioether moiety, this tertiary amine acts as a strong basic center, distinguishing cefotiam from non-amine-containing cephalosporins[6].

Quantitative pKa Summary

The following table summarizes the predicted and experimentally correlated pKa values for the functional groups of


-cefotiam.
Functional GroupStructural LocationAcid/Base NatureEstimated pKa
Carboxylic Acid C-4 of Cephem CoreAcidic2.57 ± 0.50[7]
Aminothiazole Ring C-7 Acyl Side ChainWeakly Basic~3.00[4]
Dimethylaminoethyl C-3 Tetrazole ThioetherBasic (Tertiary Amine)8.06 ± 0.20[6]

Physicochemical Implications: The Zwitterionic Advantage

Expertise & Causality: Why do the specific pKa values of cefotiam matter in drug design? The answer lies in the molecule's net charge at physiological pH (7.4).

At pH 7.4, the environmental pH is significantly higher than the pKa of both the carboxylic acid (~2.57) and the aminothiazole group (~3.00)[4][7]. Consequently, the carboxylic acid is fully deprotonated (yielding a negative charge), and the aminothiazole ring is unprotonated (neutral). However, the pH is lower than the pKa of the tertiary amine (~8.06), meaning the dimethylaminoethyl group remains largely protonated (yielding a positive charge)[6].

This specific pKa arrangement ensures that cefotiam exists predominantly as a zwitterion (net charge


 0) in human serum and at the bacterial infection site. This zwitterionic state is the mechanistic driver for its efficacy against Gram-negative bacteria. The presence of both a localized positive and negative charge mimics the electrostatic properties of essential amino acids, allowing cefotiam to bypass the highly restrictive, negatively charged lipopolysaccharide (LPS) layer by rapidly translocating through outer membrane porin channels (such as OmpF and OmpC)[2][5].

Ionization A Cationic Form (pH < 2.0) B Zwitterionic Form (pH 3.5 - 7.0) A->B -H⁺ (pKa ~2.6, ~3.0) Carboxyl & Aminothiazole C Anionic Form (pH > 8.5) B->C -H⁺ (pKa ~8.1) Tertiary Amine

Fig 1: pH-dependent ionization states of delta(3)-cefotiam.

Self-Validating Experimental Protocol for pKa Determination

To accurately determine the macroscopic pKa values of complex, multi-protic molecules like cefotiam, researchers must employ rigorous analytical techniques. Potentiometric titration, combined with orthogonal UV-Vis spectrophotometry, is the gold standard[4][8].

The following protocol is designed as a self-validating system : it includes backward titration to account for potential


-lactam ring hydrolysis, ensuring that the measured pKa values reflect the intact 

-cefotiam molecule rather than its degradation products.
Step-by-Step Methodology

Step 1: Reagent and Sample Preparation

  • Prepare a 1.0 mM solution of

    
    -cefotiam in a background electrolyte of 0.1 M NaCl.
    
  • Causality: The 0.1 M NaCl maintains a constant ionic strength, which is strictly required to calculate accurate thermodynamic pKa values by stabilizing the activity coefficients of the ions in solution[4].

Step 2: Environmental Control & Calibration

  • Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1 °C.

  • Purge the titration vessel with inert Nitrogen (

    
    ) or Argon gas for 15 minutes prior to the experiment.
    
  • Causality: pKa is a temperature-dependent thermodynamic parameter. Furthermore, inert gas purging prevents atmospheric

    
     from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve near the pKa of the tertiary amine (~8.06).
    

Step 3: Forward and Backward Potentiometric Titration

  • Forward Titration: Titrate the sample with standardized 0.1 M NaOH in 0.05 mL increments, recording the pH after equilibrium is reached at each step, until the pH reaches 10.5.

  • Backward Titration (Self-Validation): Immediately reverse the titration using standardized 0.1 M HCl back to pH 2.0.

  • Causality: If the forward and backward titration curves do not perfectly overlap, it indicates that base-catalyzed hydrolysis of the

    
    -lactam ring occurred at high pH. The data must then be restricted to the reversible pH window.
    

Step 4: Orthogonal Spectrophotometry

  • Simultaneously monitor the UV-Vis absorbance spectra (200–350 nm) at different pH intervals. The aminothiazole group exhibits a distinct isosbestic point during protonation/deprotonation, allowing for the optical confirmation of the pKa

    
     value[8].
    

Step 5: Computational Data Integration

  • Export the volume-pH data pairs into a non-linear least-squares regression software (e.g., HYPERQUAD). Fit the data to a tri-protic mathematical model to extract pKa

    
    , pKa
    
    
    
    , and pKa
    
    
    .

Protocol N1 1. Sample Preparation 1.0 mM Cefotiam in 0.1 M NaCl N2 2. Electrode Calibration pH 4.01, 7.00, 10.01 at 25°C N1->N2 N4 4. Spectrophotometry (Orthogonal) UV-Vis Absorbance Scanning N1->N4 N3 3. Potentiometric Titration 0.1 M NaOH under N2 gas N2->N3 N5 5. Data Integration Non-linear Regression Analysis N3->N5 N4->N5

Fig 2: Experimental workflow for potentiometric and spectrophotometric pKa determination.

References

  • LookChem. "Cefotiam | 61622-34-2". LookChem Database. Available at:[Link]

  • ResearchGate. "Chemical structure of cephalosporins". Scientific Diagram. Available at:[Link]

  • Frontiers in Pharmacology. "Construction of a Quantitative Structure Activity Relationship (QSAR) Model to Predict the Absorption of Cephalosporins in Zebrafish for Toxicity Study". Available at:[Link]

  • J-Stage. "CEFODIZIME, AN AMINOTHIAZOLYLCEPHALOSPORIN". The Journal of Antibiotics. Available at:[Link]

  • Wikipedia. "Cefotiam". Wikimedia Foundation. Available at: [Link]

  • DuEPublico. "Fate and effects of two veterinarian cephalosporins, ceftiofur and cefapirin, in the aquatic environment". University of Duisburg-Essen. Available at:[Link]

  • Pharmaceutical Society of Japan. "AS-924, a Novel Orally Active Bifunctional Prodrug of Ceftizoxime". Chem. Pharm. Bull. Available at:[Link]

Sources

Exploratory

The Historical Development and Chemical Dynamics of Δ³-Cefotiam Antibiotics

Introduction: The Evolution of the Cephem Nucleus The development of cephalosporin antibiotics represents one of the most significant triumphs in medicinal chemistry. Cefotiam, patented in 1973 and approved for clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of the Cephem Nucleus

The development of cephalosporin antibiotics represents one of the most significant triumphs in medicinal chemistry. Cefotiam, patented in 1973 and approved for clinical use in 1981, emerged as a highly potent parenteral second-generation cephalosporin[1]. The historical development of Cefotiam was driven by the need to overcome the limitations of first-generation cephalosporins, which exhibited low affinity for common Penicillin-Binding Proteins (PBPs) and high susceptibility to β-lactamases.

The structural breakthrough in Cefotiam's design was the incorporation of an aminothiazole ring at the C-7 position[2]. This specific functional group drastically increased the molecule's binding affinity to PBPs, extending its antimicrobial spectrum to include formidable Gram-negative pathogens like Enterobacter, E. coli, and Klebsiella[3]. However, the biological efficacy of Cefotiam is strictly dictated by the stereochemical and electronic configuration of its cephem nucleus—specifically, the presence of a double bond at the Δ³ (delta-3) position.

Pharmacodynamics: The Structural Imperative of the Δ³ Bond

The bactericidal activity of Cefotiam relies on the structural integrity of the Δ³-cephem nucleus. The Δ³ double bond conjugated with the β-lactam carbonyl creates a highly reactive system necessary for the acylation of the active-site serine residue in bacterial PBPs[3].

When the double bond is in the Δ³ position, the spatial geometry of the molecule mimics the D-alanyl-D-alanine terminal of bacterial peptidoglycan precursors. This allows Δ³-Cefotiam to irreversibly bind and inhibit the final cross-linking stage of cell wall synthesis, leading to osmotic instability and bacterial lysis[3]. If the double bond shifts to the Δ² position, the altered geometry and reduced ring strain render the β-lactam ring unreactive, resulting in a microbiologically inactive compound.

MOA A Δ³-Cefotiam Administration B Outer Membrane Penetration (Gram-Negative & Positive) A->B C High-Affinity Binding to Penicillin-Binding Proteins (PBPs) B->C D Irreversible Acylation of Active Site Serine C->D E Inhibition of Peptidoglycan Cross-Linking D->E F Bacterial Cell Lysis & Death E->F

Mechanism of action of Δ³-Cefotiam culminating in bacterial cell lysis.

Chemical Kinetics: The Δ³ to Δ² Isomerization Challenge

A fundamental challenge in the synthesis, formulation, and storage of Cefotiam is its thermodynamic instability under certain conditions. Cephalosporin esters and salts frequently undergo a reversible, base-catalyzed isomerization where the active Δ³ double bond migrates to the inactive Δ² position[4].

Mechanistically, this is a prototropic shift. In basic or mildly alkaline media (pH > 7.4), a hydroxide ion or basic catalyst abstracts a proton from the C-2 position of the dihydrothiazine ring. This forms a transient carbanion intermediate[4]. Subsequent reprotonation occurs at the C-4 position, shifting the double bond to Δ². While molecular mechanics calculations indicate that the Δ³ isomer is generally more thermodynamically stable, the energy difference is marginal, and the isomerization process is often the rate-determining step in the overall degradation of the antibiotic[5]. Furthermore, the Δ² isomer is highly susceptible to rapid ring hydrolysis, destroying the molecule entirely[5].

Isomerization A Δ³-Cefotiam (Active Antimicrobial) B C-2 Carbanion Intermediate A->B Base (OH⁻) Proton Abstraction D Hydrolyzed Degradation Products A->D Direct Hydrolysis (Slow Pathway) C Δ²-Cefotiam (Inactive Isomer) B->C Reprotonation C->D Rapid Hydrolysis

Base-catalyzed Δ³ to Δ² isomerization and degradation pathway of Cefotiam.

Analytical Methodologies & Quality Control

Because the Δ² isomer is an inactive impurity that compromises therapeutic efficacy, rigorous analytical frameworks are required to monitor its presence. The structural similarity between the isomers necessitates high-resolution techniques such as column-switching LC-MS and 2D NMR (HSQC, HMBC) for initial characterization[6]. For routine quality control, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard[7].

Protocol: HPLC-UV Quantification and Impurity Profiling

To ensure a self-validating system, this protocol utilizes an acidic mobile phase. Causality: Basic compounds like Cefotiam interact heavily with ionized silanol groups on silica-based stationary phases, causing peak tailing. Maintaining a mobile phase pH of ~3.5 suppresses silanol ionization and prevents the in-situ base-catalyzed isomerization of the sample during the run[7].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.5 with dilute phosphoric acid) in a 15:85 (v/v) ratio. Degas via sonication for 15 minutes.

  • Standard Preparation: Accurately weigh 10 mg of Δ³-Cefotiam reference standard and dissolve in 10 mL of the mobile phase (1 mg/mL stock). Prepare a spiked system suitability solution containing 0.1% of the Δ²-Cefotiam impurity.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (optimal absorbance for the conjugated cephem system)[8].

    • Injection Volume: 10 µL.

  • System Validation (Self-Check): Inject the system suitability solution. The run is only valid if the resolution (

    
    ) between the Δ³-Cefotiam peak and the Δ² impurity peak is strictly > 2.0. If 
    
    
    
    , replace the column or adjust the organic modifier ratio.
  • Sample Analysis: Inject the formulated Cefotiam samples. Calculate the percentage of the Δ² isomer using area normalization.

System Suitability and Validation Data

The following table summarizes the quantitative system suitability parameters required to validate the analytical run, ensuring absolute baseline separation of the isomers[7].

Chromatographic ParameterPharmacopeial RequirementTypical Observed Value (Δ³-Cefotiam)
Theoretical Plates (N) > 20004500
Resolution (

)
> 2.0 (vs. Δ² Impurity)3.2
Tailing Factor (T) ≤ 1.51.1
Repeatability (%RSD) < 2.0% (n=6 injections)0.8%

Synthetic Workflows: Suppressing Isomerization

During the downstream processing and esterification of Cefotiam intermediates, the use of standard bases (like triethylamine) often triggers the unwanted prototropic shift to the Δ² isomer[4]. To synthesize high-purity Δ³-Cefotiam, chemists must employ phase-transfer catalysis (PTC) with specific counter-ions that create a protective microenvironment.

Protocol: Controlled Alkylation with Phase-Transfer Catalysts

Causality: Using Tetrabutylammonium hydrogen sulfate (


) instead of standard iodide salts prevents isomerization. The hydrogen sulfate counter-ion maintains a localized, mildly acidic pH at the organic-aqueous interface, neutralizing any transient basicity that would otherwise abstract the C-2 proton and initiate the shift to the Δ² form.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the Cefotiam free acid precursor (1.0 eq) in a biphasic system consisting of dichloromethane (DCM) and water (1:1 v/v).

  • Catalyst Addition: Add Tetrabutylammonium hydrogen sulfate (

    
    ) at a molar ratio of 0.4 equivalents relative to the cephalosporin substrate. Critical Control Point: Do not substitute with 
    
    
    
    , as the lack of the acidic proton will result in up to 30% isomerization.
  • Reagent Introduction: Slowly add the alkylating/esterifying agent (1.2 eq) dropwise under vigorous stirring at 0–5°C. The low temperature kinetically suppresses the activation energy required for the C-2 proton abstraction.

  • Phase Separation & Washing: After 2 hours, separate the organic layer. Wash sequentially with cold 0.1 M HCl (to quench any residual basicity) and brine.

  • Crystallization: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Induce crystallization of the pure Δ³-Cefotiam product using an anti-solvent such as cold diethyl ether.
    
  • Validation: Analyze the isolated crystals via the HPLC protocol (Section 4.1) to confirm the absence of the Δ² isomer.

Conclusion

The historical transition from first to second-generation cephalosporins like Cefotiam marked a paradigm shift in combating Gram-negative bacteria, largely due to the C-7 aminothiazole ring. However, the molecule's efficacy is inextricably linked to the thermodynamic and kinetic stability of its Δ³ double bond. By understanding the base-catalyzed prototropic shift that drives Δ² isomerization, drug development professionals can engineer robust synthetic pathways and analytical protocols. The integration of phase-transfer catalysis in synthesis and tightly pH-controlled HPLC methodologies ensures that the active Δ³-Cefotiam is preserved, maintaining its critical role in the antimicrobial arsenal.

References

  • 1, Wikipedia,[1] 2.2, Wikipedia,[2]

  • 5, ResearchGate,[5]

  • 3, PatSnap,[3] 5.9, Imperial College London,[4]

  • 6, ResearchGate,[6] 7.7, BenchChem,[7] 8.8, Frontiers,[8]

Sources

Protocols & Analytical Methods

Method

reverse-phase HPLC method for delta(3)-Cefotiam analysis

Application Note: Advanced Reverse-Phase HPLC Method for the Analysis of -Cefotiam Scientific Context & Analytical Challenges Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic. In clinical and phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reverse-Phase HPLC Method for the Analysis of -Cefotiam

Scientific Context & Analytical Challenges

Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic. In clinical and pharmaceutical settings, it is frequently administered as the prodrug cefotiam hexetil. During manufacturing, storage, and in vivo enzymatic hydrolysis, cephalosporins are susceptible to structural shifts, most notably the


 double-bond isomerization[1].

-cefotiam (CAS: 142182-63-6) is a critical active isomer and metabolite[2]. Accurately quantifying 

-cefotiam alongside the parent drug in complex biological matrices (such as human plasma) is essential for therapeutic drug monitoring, pharmacokinetic (PK) profiling, and raw material quality control[3]. However, the structural similarity between cefotiam isomers and their high degree of protein binding present significant analytical hurdles.

Pathway Prodrug Cefotiam Hexetil (Prodrug) Active Cefotiam (Active Drug) Prodrug->Active Esterase Hydrolysis Isomer Δ³-Cefotiam (Active Isomer) Prodrug->Isomer In vivo Isomerization Impurity Other Impurities (e.g., Δ²-isomer) Prodrug->Impurity Degradation Active->Isomer Equilibrium

Fig 1. Metabolic and isomerization pathways of Cefotiam Hexetil into Δ³-Cefotiam.

Methodological Rationale: The Causality Behind the Protocol

To achieve high-throughput, reproducible quantification without analyte degradation, this protocol utilizes an automated Column-Switching Reverse-Phase HPLC (RP-HPLC) strategy[4].

Causality of Buffer Selection

Traditional protein precipitation using organic solvents (like acetonitrile or methanol) can cause co-precipitation of highly protein-bound cephalosporins, leading to poor recovery and variable results[3]. Instead, this method dilutes the plasma directly in a weak 0.05 M phosphate buffer at pH 7.7[4].

  • Why pH 7.7? At this specific pH, endogenous plasma proteins maintain their native solubility and carry a net negative charge, preventing them from precipitating or adsorbing onto the hydrophobic C18 stationary phase. Simultaneously,

    
    -cefotiam remains sufficiently hydrophobic to partition into the C18 phase, allowing quantitative enrichment while the proteinaceous matrix is washed to waste.
    
Causality of Column Switching

Direct injection of crude plasma onto an analytical column rapidly degrades the stationary phase due to irreversible protein fouling. By employing a 6-port switching valve, the protocol physically decouples the matrix elimination step from the analytical separation step[4]. The pre-column acts as an enrichment trap; once the hydrophilic interferents are washed away, the valve back-flushes the purified analyte onto the main analytical column. This preserves the theoretical plates of the analytical column and ensures near 100% recovery.

HPLC_Workflow Sample Plasma Sample + 0.05M Phosphate Buffer PreColumn C18 Pre-Column (Enrichment Trap) Sample->PreColumn Direct Injection (1.0 mL/min) Waste Waste (Proteins excluded) PreColumn->Waste Wash Phase (3 mins) Valve 6-Port Switching Valve (Back-flush mode) PreColumn->Valve Retained Analytes Analytical C18 Analytical Column (Isomer Separation) Valve->Analytical Mobile Phase Elution (Buffer:ACN 88:12) Detector UV Detector (254 nm) Data Acquisition Analytical->Detector Purified Peaks

Fig 2. Column-switching RP-HPLC workflow for Δ³-Cefotiam enrichment and separation.

Self-Validating Experimental Protocol

Note: Every protocol described here is designed as a self-validating system. You must run System Suitability Tests (SST) prior to sample analysis to prove the system's trustworthiness.

Reagents & Materials
  • 
    -Cefotiam and Cefotiam reference standards (≥98% purity)[3].
    
  • HPLC-grade Acetonitrile (ACN) and Deionized Water.

  • 0.05 M Phosphate buffer (pH 7.7).

  • Pre-column: Short C18 guard column (e.g., 10 mm × 4.0 mm, 5 µm).

  • Analytical Column: Agilent SB-C18 (150 mm × 4.6 mm i.d., 3.5 µm) or equivalent[1].

Step-by-Step Workflow

Step 1: Sample Preparation (Non-Precipitating)

  • Thaw human plasma samples at room temperature.

  • Transfer 100 µL of plasma into a microcentrifuge tube.

  • Add 400 µL of 0.05 M phosphate buffer (pH 7.7) to dilute the sample.

  • Vortex gently for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to remove any insoluble micro-particulates.

Step 2: Pre-column Enrichment (Valve Position A)

  • Inject 50 µL of the diluted supernatant into the HPLC system.

  • Pump 0.05 M phosphate buffer (pH 7.7) at 1.0 mL/min through the pre-column for exactly 3.0 minutes.

  • Mechanism:

    
    -cefotiam is retained on the C18 pre-column, while proteins are directed to the waste line[4].
    

Step 3: Analytical Separation (Valve Position B)

  • Switch the 6-port valve to back-flush the pre-column with the analytical mobile phase.

  • Elute the analytes onto the main C18 analytical column using an isocratic mixture of 0.05 M Phosphate buffer (pH 7.7) and Acetonitrile (88:12, v/v) at 1.0 mL/min[4].

  • Monitor the eluate using UV absorbance at 254 nm.

Step 4: System Re-equilibration

  • After the analytes elute (typically within 12-15 minutes), switch the valve back to Position A.

  • Re-equilibrate both columns for 5 minutes before the next injection to prevent retention time drift.

System Suitability and Quality Control (Self-Validation)

Before analyzing unknown samples, the system must validate its own performance:

  • Resolution (

    
    ):  Inject a mixed standard of cefotiam and 
    
    
    
    -cefotiam. The resolution between the two isomeric peaks must be
    
    
    .
  • Carryover Check: Inject a blank matrix sample immediately after the highest calibration standard. The peak area at the

    
    -cefotiam retention time must be 
    
    
    
    of the Lower Limit of Quantification (LLOQ).
  • Spike Recovery: Process a Quality Control (QC) sample spiked with a known concentration of

    
    -cefotiam. Recovery must fall between 95% and 105%.
    

Quantitative Data Summaries

To provide a comprehensive view of the analytical landscape, Table 1 contrasts the routine UV quantification method with an advanced LC-MS/MS gradient method used specifically for structural impurity profiling[1]. Table 2 summarizes the validation metrics for the column-switching UV method[4].

Table 1: Chromatographic Parameters Comparison (Routine vs. Impurity Profiling)

ParameterRoutine Plasma Quantitation (UV)Impurity Profiling (LC-MS/MS)
Analytical Column C18 (150 x 4.6 mm, 5 µm)Agilent SB-C18 (150 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.05 M Phosphate Buffer (pH 7.7)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (88:12 A:B)Gradient (3% to 80% B over 40 min)
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV Absorbance at 254 nmESI+ MRM (m/z 50-1000)
Primary Use Case High-throughput PK studiesStructural elucidation of unknown impurities

Table 2: Method Validation Metrics (Human Plasma Matrix)

Validation ParameterCefotiam

-Cefotiam
Acceptance Criteria
Linearity Range 10 - 1000 ng/mL10 - 1000 ng/mL

Limit of Detection (LOD) 10 ng/mL10 ng/mLS/N

3
Intra-day Precision (CV%) < 4.0%< 4.0%

15% (20% at LLOQ)
Spike Recovery 98.5% ± 2.1%97.8% ± 2.4%85% - 115%

References

  • Yamashita K., Motohashi M., Yashiki T. Automated high-performance liquid chromatographic method for the simultaneous determination of cefotiam and Δ3-cefotiam in human plasma using column switching. Journal of Chromatography B: Biomedical Sciences and Applications. 4

  • Determination of unknown impurities in cefotiam hexetil by HPLC-MS/MS. PubMed (NIH). 1

  • delta(3)-Cefotiam | C18H23N9O4S3 | CID 132416. PubChem (NIH). 2

  • Application Note and Protocol: Quantification of Cefotiam Dihydrochloride Hydrate in Biological Samples using HPLC. Benchchem.3

Sources

Application

extraction of delta(3)-Cefotiam from biological fluids

An in-depth technical guide for the extraction and quantification of -Cefotiam from biological matrices, designed for bioanalytical scientists and pharmacokinetic researchers. Introduction & Mechanistic Insights -Cefotia...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the extraction and quantification of


-Cefotiam from biological matrices, designed for bioanalytical scientists and pharmacokinetic researchers.

Introduction & Mechanistic Insights


-Cefotiam is a critical active isomer and primary metabolite of the orally administered prodrug cefotiam hexetil. Accurate quantification of 

-cefotiam alongside its parent compound in biological fluids (such as plasma, serum, and urine) is essential for pharmacokinetic (PK) profiling, bioavailability studies, and therapeutic drug monitoring (TDM)[1].

The Causality of Matrix Instability A fundamental challenge in cephalosporin bioanalysis is the inherent chemical instability of the


-lactam ring. In physiological matrices (pH ~7.4), cephalosporins are highly susceptible to esterase-mediated hydrolysis and spontaneous isomerization[2]. Ex vivo degradation artificially deflates the measured concentration, leading to erroneous PK parameters. To counteract this, a self-validating protocol must inherently arrest degradation immediately post-collection. This is achieved by buffering the biological fluid to a mildly acidic state (pH 4.5–5.0) and maintaining a strict cold chain (

). At this pH, the nucleophilic attack on the

-lactam carbonyl is kinetically minimized, and plasma esterase activity is halted[3].

The Causality of Extraction Chemistry Due to the zwitterionic nature of


-cefotiam (which contains both a basic aminothiazole ring and an acidic carboxylic group), traditional Liquid-Liquid Extraction (LLE) yields exceptionally poor recoveries. While Protein Precipitation (PPT) is rapid, it fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer[1]. Therefore, Solid-Phase Extraction (SPE) utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is the method of choice. The divinylbenzene-N-vinylpyrrolidone copolymer backbone effectively retains polar zwitterions without the need for complex ion-pairing reagents, ensuring a pristine extract[4].

Reagents and Materials

  • Analytes :

    
    -Cefotiam reference standard, Cefazolin (utilized as the Internal Standard, IS).
    
  • Biological Matrix : Human K

    
    EDTA plasma or urine.
    
  • Buffers & Solvents : 0.1 M Citrate buffer (pH 4.5), LC-MS grade Methanol, LC-MS grade Water, Formic Acid (FA).

  • Extraction Consumables : Polymeric HLB SPE Cartridges (30 mg/1 mL).

Experimental Protocol: A Self-Validating System

To ensure this protocol acts as a self-validating system, every extraction batch must include a Blank Matrix (to check for endogenous interference), a Zero Sample (matrix + IS, to check for cross-talk), and Quality Control (QC) samples at Low, Mid, and High concentrations to verify extraction efficiency across the dynamic range.

Step 1: Sample Collection and Stabilization
  • Collection : Draw whole blood into pre-chilled K

    
    EDTA tubes.
    
  • Separation : Centrifuge immediately at

    
     for 10 minutes at 
    
    
    
    .
  • Aliquot : Transfer

    
     of the separated plasma into a pre-chilled microcentrifuge tube.
    
  • Stabilization (Critical Step) : Add

    
     of 0.1 M Citrate Buffer (pH 4.5) to the plasma. Causality: This shifts the pH away from the optimal range of plasma esterases and stabilizes the labile 
    
    
    
    -lactam ring against hydrolysis[2].
  • Internal Standard : Add

    
     of the IS working solution (Cefazolin, 
    
    
    
    ) and vortex for 10 seconds. Causality: Adding the IS before any extraction steps ensures that any volumetric losses or matrix effects during MS ionization are mathematically normalized[4].
Step 2: Solid-Phase Extraction (SPE) Workflow
  • Conditioning : Pass

    
     of Methanol through the HLB cartridge to solvate the polymeric bed, followed by 
    
    
    
    of LC-MS grade water to equilibrate.
  • Loading : Apply the buffered plasma sample (

    
     total volume) to the cartridge at a flow rate of 1 drop/second. Causality: A slow flow rate ensures maximum interaction time between the zwitterionic analyte and the sorbent pores.
    
  • Washing : Wash the sorbent bed with

    
     of 5% Methanol in water. Causality: This specific organic composition is strong enough to elute endogenous salts and polar proteins, but weak enough to leave 
    
    
    
    -cefotiam firmly bound to the sorbent[1].
  • Elution : Elute the analytes with

    
     of 2% Formic Acid in Methanol. Causality: The acidic organic solvent protonates the carboxylic acid moiety of 
    
    
    
    -cefotiam, neutralizing its charge and disrupting secondary polar interactions, allowing it to partition fully into the organic eluate.
  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at

    
    . Causality: Temperatures above 
    
    
    
    accelerate the thermal degradation of the cephalosporin core[2]. Reconstitute in
    
    
    of Mobile Phase A (0.1% Formic Acid in Water), vortex, and transfer to an autosampler vial.

Workflow Visualization

SPE_Workflow N1 1. Biological Fluid Collection (K2EDTA Plasma/Urine at 4°C) N2 2. Immediate Stabilization (Add 0.1M Citrate Buffer, pH 4.5) N1->N2 N3 3. SPE Conditioning (1mL MeOH → 1mL H2O) N2->N3 N4 4. Sample Loading (Apply buffered sample dropwise) N3->N4 N5 5. Washing Step (1mL 5% MeOH in Water) N4->N5 N6 6. Elution (1mL MeOH + 2% Formic Acid) N5->N6 N7 7. Evaporation & Reconstitution (N2 gas at 30°C → Mobile Phase) N6->N7 N8 8. LC-MS/MS Analysis (Quantification of Δ³-Cefotiam) N7->N8

Workflow for the stabilization and solid-phase extraction of Δ³-Cefotiam from biological fluids.

Quantitative Data & Method Validation

The success of the extraction protocol is validated by assessing recovery, matrix effects, and analyte stability. The tables below summarize expected validation parameters when adhering strictly to the buffered HLB-SPE methodology.

Table 1: SPE Recovery and Matrix Effects for


-Cefotiam in Human Plasma 
QC LevelSpiked Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Precision (RSD, %)
LQC 5089.498.24.1
MQC 50091.2101.53.5
HQC 500090.899.12.8

Note: A Matrix Effect value close to 100% indicates that the 5% Methanol wash successfully removed ion-suppressing phospholipids.

Table 2: Stability of


-Cefotiam under Various Storage Conditions 
Storage ConditionMatrix StateDurationRemaining Concentration (%)
Room Temperature Unbuffered Plasma4 Hours65.3% (Failed)
Room Temperature Buffered Plasma (pH 4.5)4 Hours96.1%
Refrigerated (

)
Buffered Plasma (pH 4.5)24 Hours98.4%
Autosampler (

)
Reconstituted Extract48 Hours97.2%
Freeze-Thaw (-80°C) Buffered Plasma (pH 4.5)3 Cycles94.8%

Data Interpretation: The severe degradation observed in unbuffered plasma at room temperature validates the absolute necessity of immediate citrate buffering (Step 1.4) to maintain the scientific integrity of the assay[2].

References

  • Systematic approach to the determination of cephalosporins in biological fluids by reversed-phase liquid chromatography PubMed / NIH[Link]

  • Recent analytical methods for cephalosporins in biological fluids PubMed Central (PMC) / NIH[Link]

  • Simultaneous determinations of cefsulodin and cefotiam in serum and bone marrow blood by high-performance liquid chromatography PubMed / NIH[Link]

  • Determination of cefuroxime in human blood and urine using UHPLC-MS/MS and its application to stability study of cefuroxime over 278 days Biblioteka Nauki[Link]

Sources

Method

LC-MS/MS detection parameters for delta(3)-Cefotiam

Advanced LC-MS/MS Methodologies for the Detection and Quantification of -Cefotiam Impurities Executive Summary The robust analysis of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Methodologies for the Detection and Quantification of -Cefotiam Impurities

Executive Summary

The robust analysis of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For Cefotiam, a second-generation cephalosporin antibiotic, ensuring the accurate detection of its isomeric degradation products—specifically


-cefotiam—is critical for guaranteeing safety and efficacy[1]. Because 

-cefotiam and the parent API are isobaric, traditional mass spectrometry alone cannot differentiate them. This application note details a self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol that leverages precise chromatographic separation coupled with Multiple Reaction Monitoring (MRM) to quantify trace levels of

-cefotiam[2].

Scientific Principles & Causality (E-E-A-T)

The Causality of Isomerization

Cephalosporins commonly undergo isomerization under thermal stress or suboptimal pH conditions. The migration of the double bond in the dihydrothiazine ring generates isomeric impurities that can exhibit altered antimicrobial activity or pharmacokinetics[3]. Maintaining a strict pH and temperature environment during sample preparation is not merely a recommendation; it is the causal factor preventing ex vivo degradation that would otherwise yield false positives for


-cefotiam during analysis[1].
Analytical Strategy: Why LC-MS/MS?

Because


-cefotiam shares the exact molecular weight (525.10 Da) and elemental composition (

) as cefotiam, their precursor ions in positive Electrospray Ionization (ESI+) both appear at m/z 526.3

[3]. Furthermore, their collision-induced dissociation (CID) yields identical primary fragment ions (e.g., m/z 198.1 and 385.0)[3].

Therefore, the causality of the method relies on a two-dimensional separation strategy:

  • Chromatographic Resolution : A reversed-phase C18 column combined with a slow, timed gradient of organic modifier separates the isomers based on minute differences in their hydrophobicity and spatial conformation[2].

  • Mass Spectrometric Selectivity : MRM transitions filter out matrix interference, ensuring that the peaks eluting at the specific retention times of the isomers are exclusively related to the cefotiam core structure.

Experimental Protocols

Sample Preparation & Handling

Critical Insight: Cefotiam degrades rapidly at room temperature and in extreme alkaline or acidic conditions[1].

  • Solvent Preparation : Prepare a diluent of 0.1% formic acid in deionized water. While cephalosporins exhibit maximum stability in the pH range of 3 to 7, matching the initial mobile phase conditions prevents peak distortion[1].

  • Extraction : Dissolve the raw drug material or injection powder in the diluent to achieve a target concentration of 1.0 mg/mL.

  • Centrifugation : Centrifuge the solution at 12,000 rpm for 10 minutes at 4°C to remove insoluble particulates.

  • Autosampler Stability : Transfer the supernatant to an amber LC vial. The autosampler must be strictly maintained at 4°C throughout the sequence to prevent degradation during the analysis sequence[1].

  • Self-Validation Step : Always run blank injections of the solvent matrix before and after the sample sequence to identify and eliminate sources of contamination or carryover[1].

High-Performance Liquid Chromatography (HPLC) Parameters

To achieve baseline separation of the isobaric isomers, a timed gradient program is utilized[2].

  • Column : Agilent SB-C18 (150 mm × 2.1 mm i.d., 3.5 µm particle size) or equivalent.

  • Column Temperature : 30°C

  • Mobile Phase A : 0.1% Formic Acid in Water (Provides protons for ESI+ and maintains stability).

  • Mobile Phase B : Acetonitrile (LC-MS grade).

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in ESI positive ion mode. The source parameters are optimized to ensure efficient desolvation without inducing thermal degradation of the thermally labile


-lactam core[2].
  • Ionization Mode : ESI Positive (+)

  • Capillary Voltage : 4.0 kV

  • Cone Voltage : 100 V

  • Drying Gas Temperature : 350°C

  • Drying Gas Flow : 10 L/min

  • Nebulizer Pressure : 40 psi

Data Presentation

Table 1: HPLC Gradient Program [2]

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 97 3 Initial
5.0 97 3 Linear
15.0 80 20 Linear
20.0 60 40 Linear
30.0 40 60 Linear

| 40.0 | 20 | 80 | Linear|

Table 2: MRM Transitions for Cefotiam and


-Cefotiam [3]
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

|


-Cefotiam | 526.3 | 198.1 | 25 | Quantifier |
| 

-Cefotiam | 526.3 | 385.0 | 15 | Qualifier | | Cefotiam | 526.3 | 198.1 | 25 | Quantifier | | Cefotiam | 526.3 | 385.0 | 15 | Qualifier |

Note: Differentiation relies entirely on chromatographic retention time (


). Peak identities must be confirmed using certified reference standards of 

-cefotiam.

Mandatory Visualization

G n1 Sample Prep (4°C, Acidic pH) n2 Chromatographic Separation (C18) n1->n2 n3 ESI+ Ionization [M+H]+ m/z 526.3 n2->n3 n4 MRM Detection (m/z 198.1, 385.0) n3->n4 n5 Data Analysis & Quantification n4->n5

Analytical workflow for the LC-MS/MS detection of


-cefotiam.

References

1.2 2. 3 3.1

Sources

Application

Application Note: In Vitro Susceptibility Testing and Pharmacodynamic Evaluation of Δ³-Cefotiam

Introduction & Pharmacological Context Δ³-Cefotiam (commonly referred to simply as Cefotiam) is a potent, parenteral second-generation cephalosporin antibiotic[1]. The "Δ³" designation refers to the position of the doubl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Δ³-Cefotiam (commonly referred to simply as Cefotiam) is a potent, parenteral second-generation cephalosporin antibiotic[1]. The "Δ³" designation refers to the position of the double bond within the cephem nucleus, which is an absolute structural requirement for the chemical reactivity of the β-lactam ring and its subsequent antibacterial efficacy. Isomerization to the Δ² form typically results in a near-total loss of antimicrobial activity.

In clinical and research settings, mapping the in vitro susceptibility of bacterial isolates to Δ³-cefotiam is critical for epidemiological surveillance, resistance mechanism studies, and comparative evaluations of novel β-lactamase inhibitors[]. Cefotiam exhibits a broad spectrum of activity, particularly against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae) and methicillin-susceptible Staphylococcus aureus (MSSA), owing to its high affinity for essential Penicillin-Binding Proteins (PBPs)[3].

Mechanistic Rationale of Δ³-Cefotiam

The bactericidal activity of Δ³-cefotiam is driven by its ability to penetrate the bacterial outer membrane (especially in Gram-negative species) and bind irreversibly to PBPs, specifically PBP 1a, 1b, and 3[3]. These enzymes are responsible for the transpeptidation step in peptidoglycan synthesis. By acylating the active site serine of these PBPs, Δ³-cefotiam halts cell wall cross-linking, triggering autolysin activity, osmotic instability, and ultimately, cell lysis[3][4].

MOA Cef Δ³-Cefotiam (Active β-lactam) PBP Penicillin-Binding Proteins (PBP 1a, 1b, 3) Cef->PBP High Affinity Binding Trans Transpeptidation (Cross-linking blocked) PBP->Trans Inactivates Enzyme Wall Peptidoglycan Instability Trans->Wall Prevents Synthesis Lysis Bacterial Cell Lysis & Death Wall->Lysis Osmotic Pressure

Diagram 1: Mechanism of action of Δ³-Cefotiam targeting bacterial cell wall synthesis.

Methodological Principles & Causality

When designing an in vitro susceptibility assay for Δ³-cefotiam, the experimental conditions must be rigorously controlled to ensure the assay is a self-validating system. The two gold-standard methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are Broth Microdilution (BMD) and Agar Disk Diffusion [5][6].

The Causality Behind Experimental Choices
  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory for BMD. The adjustment of calcium (Ca²⁺) and magnesium (Mg²⁺) ions is critical because physiological concentrations of these divalent cations stabilize the bacterial outer membrane. Unadjusted media can lead to false susceptibility, particularly in Gram-negative organisms[6].

  • Inoculum Standardization: The inoculum must be strictly standardized to

    
     CFU/mL in the final test well. An inoculum that is too dense triggers the "inoculum effect"—a phenomenon where the sheer volume of baseline β-lactamase produced by the bacterial population hydrolyzes the cefotiam before it can exert its effect, leading to a false-resistant Minimum Inhibitory Concentration (MIC)[6][7].
    
  • Incubation Environment: Plates must be incubated in ambient air (not CO₂). Elevated CO₂ lowers the pH of the media, which can degrade the β-lactam ring of cefotiam and artificially inflate MIC values.

Standardized Experimental Protocols

Protocol A: Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of Δ³-cefotiam that completely inhibits visible bacterial growth[6].

Materials Required:

  • Δ³-Cefotiam analytical standard (Purity ≥98.0%)[8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

Step-by-Step Workflow:

  • Preparation of Antimicrobial Stock: Dissolve Δ³-cefotiam powder in sterile water (it is freely soluble) to create a stock solution of 5,120 µg/mL[8]. Note: Account for the potency of the powder (salt fraction and purity) when weighing.

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2–12 of the 96-well plate. Add 100 µL of the working cefotiam solution (e.g., 256 µg/mL) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 11. Discard 50 µL from column 11. Column 12 serves as the positive growth control (no antibiotic).

  • Inoculum Preparation: Select 3-5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL)[9].
    
  • Inoculum Dilution & Inoculation: Dilute the suspension 1:150 in CAMHB to yield

    
     CFU/mL. Add 50 µL of this suspension to all wells. The final volume is 100 µL, and the final inoculum is 
    
    
    
    CFU/mL. The final cefotiam concentration range will typically be 64 µg/mL to 0.06 µg/mL.
  • Incubation & Reading: Seal the plate to prevent desiccation and incubate at 35 ± 2°C for 16–20 hours in ambient air[6]. Read the MIC as the lowest concentration well with no visible turbidity or pellet.

BMD Prep Prepare Δ³-Cefotiam Stock Solution (Water) Dilute Serial 2-fold Dilutions in CAMHB (96-well plate) Prep->Dilute Infect Inoculate Wells (Final: 5x10⁵ CFU/mL) Dilute->Infect Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Infect Incubate Incubate at 35±2°C for 16-20 hours Infect->Incubate Read Determine MIC (Lowest conc. w/o visible growth) Incubate->Read

Diagram 2: Step-by-step workflow for Broth Microdilution (BMD) MIC testing.
Protocol B: Agar Disk Diffusion (Kirby-Bauer Method)

Disk diffusion provides a qualitative/semi-quantitative assessment of susceptibility by measuring the zone of inhibition[9].

Step-by-Step Workflow:

  • Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into sterile petri dishes to a strict, uniform depth of 4 mm. Causality: Agar depth dictates the diffusion rate of the antibiotic; depths <4 mm result in falsely large zones, while >4 mm result in falsely small zones[9].

  • Inoculation: Dip a sterile cotton swab into a 0.5 McFarland standardized bacterial suspension. Press the swab against the side of the tube to remove excess liquid. Streak the MHA plate uniformly in three directions to ensure a confluent lawn of growth.

  • Disk Placement: Apply a 30 µg Δ³-cefotiam impregnated paper disk to the agar surface using sterile forceps. Press gently to ensure full contact. Do not relocate the disk once placed, as diffusion begins instantaneously.[9]

  • Incubation & Measurement: Invert the plates and incubate at 35 ± 2°C for 16–20 hours. Measure the diameter of the zone of complete growth inhibition to the nearest millimeter using calipers.

Data Interpretation & Quantitative Breakpoints

While specific, updated clinical breakpoints for Cefotiam are sometimes extrapolated from related cephalosporins in modern CLSI/EUCAST tables, historical and regionally established interpretive criteria remain highly relevant for research applications[6][10][11].

Table 1: Interpretive Criteria for Δ³-Cefotiam (30 µg Disk & MIC)
Interpretation CategoryDisk Diffusion Zone Diameter (mm)MIC Breakpoint (µg/mL)Clinical Implication
Susceptible (S) ≥ 18≤ 8Infection treatable with standard dosing.
Intermediate (I) 15 - 1716Clinical efficacy possible with maximized dosing.
Resistant (R) ≤ 14≥ 32Isolate is not inhibited by achievable systemic concentrations.

Data derived from historical clinical microbiology guidelines and comparative cephalosporin breakpoints[6][9][10].

Table 2: Representative In Vitro Activity (MIC₅₀ / MIC₉₀) against Key Pathogens
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Typical Susceptibility Profile
Escherichia coli0.12 - 0.51 - 2Highly Susceptible
Klebsiella pneumoniae0.25 - 12 - 4Susceptible
Staphylococcus aureus (MSSA)1 - 48 - 16Susceptible to Intermediate
Pseudomonas aeruginosa> 128> 128Intrinsic Resistance

Cefotiam is generally ineffective against P. aeruginosa due to efflux pump mechanisms and low outer membrane permeability[1][5][8].

Quality Control (Self-Validating Systems)

To ensure the integrity of the susceptibility testing, Quality Control (QC) strains with known, predictable susceptibility patterns must be run concurrently with test isolates. If the QC strains fall outside the acceptable ranges, the entire run must be invalidated and repeated.

Table 3: Quality Control Parameters for Δ³-Cefotiam

QC Strain ATCC Number Expected MIC Range (µg/mL) Expected Zone Diameter (30 µg disk)
Escherichia coli ATCC 25922 0.12 - 0.5 27 - 33 mm

| Staphylococcus aureus | ATCC 25923 | 0.5 - 2.0 | 27 - 33 mm |

Failure of E. coli ATCC 25922 to fall within range often indicates degradation of the cefotiam stock or improper media cation adjustment[9][11].

References

  • Cambridge University Press. "A quantitative approach to analyse linkages between antimicrobial resistance properties in Salmonella Typhimurium isolates." Epidemiology & Infection. Available at: [Link]

  • PatSnap Synapse. "What is the mechanism of Cefotiam Hydrochloride?" PatSnap. Available at: [Link]

  • Veeprho. "Cefotiam Impurities and Related Compound." Veeprho. Available at: [Link]

  • Wikipedia. "Cefotiam." Wikimedia Foundation. Available at: [Link]

Sources

Method

NMR spectroscopy sample preparation for delta(3)-Cefotiam

Application Note: Optimized NMR Spectroscopy Sample Preparation for -Cefotiam Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Biology Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized NMR Spectroscopy Sample Preparation for -Cefotiam

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Biology

Executive Summary & Mechanistic Background

Cefotiam is a second-generation cephalosporin antibiotic characterized by a


-cephem nucleus. In drug development and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the structural integrity of the active pharmaceutical ingredient (API). However, the 

-cephem ring is highly labile.

The core challenge in NMR sample preparation for


-cefotiam is preventing the migration of the 

double bond. Poorly optimized sample conditions—specifically incorrect pH, thermal stress, or prolonged preparation times—will artificially degrade the API into isomeric impurities before the NMR acquisition even begins. To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your analytical workflows, sample preparation must be treated not as a passive dissolution step, but as a strictly controlled chemical environment.
The Causality of Isomerization

Understanding why the molecule degrades dictates how we prepare the sample. There are two primary degradation pathways that must be arrested:

  • Base-Catalyzed Isomerization (

    
    ):  At pH levels above 7.0, the 
    
    
    
    -cephem ring undergoes a reversible, base-catalyzed isomerization to the microbiologically inactive
    
    
    -isomer. This is driven by the deprotonation of the C-2 methylene group, leading to double-bond migration .
  • Thermo-Isomerization (

    
    ):  Exposure to thermal stress (e.g., ultrasonic dissolution or probe temperatures > 40°C) induces the formation of the 
    
    
    
    -isomer, commonly classified as Impurity 1. This thermo-isomerization fundamentally alters the carbon skeleton, replacing the C-2 methylene signal with distinct methine signals .

Pathway D3 Δ³-Cefotiam (Active API) D2 Δ²-Cefotiam (Inactive Isomer) D3->D2 Base Catalysis (pH > 7.0) D34 Δ³⁽⁴⁾-Cefotiam (Impurity 1) D3->D34 Thermal Stress (Temp > 40°C)

Degradation pathways of Δ³-Cefotiam to inactive isomers under suboptimal conditions.

Self-Validating Sample Preparation Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . It employs a "cold-prep" methodology and includes a mandatory spectral validation gate to ensure no artifactual isomerization has occurred prior to long-duration 2D NMR experiments.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation

  • Choice A (Preferred): Use 100% DMSO-

    
     containing 0.05% v/v Tetramethylsilane (TMS). DMSO-
    
    
    
    eliminates the risk of aqueous hydrolysis and stabilizes the
    
    
    double bond.
  • Choice B (Aqueous): If aqueous biological conditions must be simulated, use D

    
    O strictly buffered with 50 mM sodium phosphate to pH 6.0 . Never use unbuffered D
    
    
    
    O, as trace alkalinity from glassware can trigger
    
    
    formation.

Step 2: Cold Dissolution

  • Accurately weigh 10–15 mg of the

    
    -cefotiam standard into a pre-chilled (4°C) microcentrifuge tube.
    
  • Add 600 µL of the selected deuterated solvent (pre-chilled to 15°C).

  • Causality Check: Gently vortex the sample for 30 seconds. Do not sonicate. Sonication creates cavitation bubbles that collapse and generate localized micro-environments of extreme heat, directly driving the thermo-isomerization of

    
    -cefotiam into the 
    
    
    
    -isomer .

Step 3: Clarification

  • Centrifuge the sample at 10,000 × g for 5 minutes at 4°C.

  • Rationale: Removing undissolved micro-particulates prevents magnetic susceptibility gradients that distort the

    
     field, ensuring the narrow line widths (< 0.8 Hz) required for high-resolution 2D NMR.
    

Step 4: Transfer and Acquisition

  • Transfer 550 µL of the clarified supernatant into a high-quality 5 mm NMR tube.

  • Insert into the spectrometer and strictly lock the probe temperature to 25°C (298 K) .

The Validation Gate (Self-Validation System)

Before committing to a 12-hour 2D NMR acquisition suite (HSQC, HMBC, NOESY), acquire a rapid 16-scan


H 1D spectrum.
  • Pass Criteria: Observe a clean methylene signal for the C-2 protons and the absence of methine doublets at 6.24 ppm and 4.54 ppm.

  • Fail Criteria: If the methine peaks at 6.24/4.54 ppm exceed 0.5% integral area relative to the main API peaks, thermo-isomerization has occurred. The sample must be discarded and re-prepared.

Workflow A 1. Weigh 10-15 mg Δ³-Cefotiam Standard B 2. Add 600 µL DMSO-d₆ or Buffered D₂O (pH 6.0) A->B C 3. Gentle Vortexing (Maintain ≤ 20°C) B->C D 4. Centrifuge at 10,000 × g for 5 min at 4°C C->D E 5. Transfer 550 µL to 5mm NMR Tube D->E F 6. Acquire 1D ¹H NMR (Validation Gate at 25°C) E->F

Workflow for Δ³-Cefotiam NMR sample preparation ensuring isomer stability.

Quantitative Data Summaries

To aid in the immediate identification of sample degradation at the Validation Gate, the following tables summarize the optimal physical parameters and the critical NMR chemical shifts that distinguish the active API from its isomeric impurities.

Table 1: Optimal NMR Sample Preparation Parameters

ParameterOptimal ConditionCausality / Rationale
Solvent DMSO-

or Buffered D

O
DMSO prevents hydrolysis; Buffer maintains pH to stop isomerization.
pH (if aqueous) 6.0 ± 0.2pH > 7.0 triggers

base-catalyzed isomerization.
Concentration 30 - 50 mMEnsures high signal-to-noise ratio (SNR) for rapid 2D NMR acquisition.
Probe Temperature ≤ 25°CPrevents thermo-isomerization to the

-isomer (Impurity 1).
Dissolution Method Gentle VortexingAvoids localized heating caused by ultrasonic baths.

Table 2: Key NMR Chemical Shift Diagnostics (in DMSO-


) 
Data synthesized from structural characterization of cefotiam isomeric impurities .
Structural Feature

-Cefotiam (Active API)

-Cefotiam (Impurity 1)
Diagnostic Indicator of Degradation
C-2 Protons (

H)
Single Methylene signalMethine signal (6.24 ppm)Appearance of 6.24 ppm doublet
C-4 Protons (

H)
Fully Substituted (No

H)
Methine signal (4.54 ppm)Appearance of 4.54 ppm doublet
C-2 Carbon (

C)
Methylene carbonMethine carbon (53.4 ppm)Shift to 53.4 ppm in DEPT/HSQC
C-3 Carbon (

C)
Fully Substituted carbonFully Substituted (123.4 ppm)Shift to 123.4 ppm
C-4 Carbon (

C)
Fully Substituted carbonMethine carbon (115.3 ppm)Shift to 115.3 ppm in DEPT/HSQC

References

  • Study on Isomeric Impurities in Cefotiam Hydrochloride Source: Frontiers in Chemistry (2021); Ye Tian, Xiao-Meng Chong, Ying Liu, Ying Han, Chang-Qin Hu, Shang-chen Yao. URL:[Link]

  • Isolation, identification and in silico toxicity predictions of two isomers from cefotiam hydrochloride Source: Journal of Pharmaceutical and Biomedical Analysis (2018); Various Authors. URL:[Link]

  • Chemistry of cephalosporins. XII.

    
    -cephalosporins 
    Source: Journal of Medicinal Chemistry (1968); E. Van Heyningen, Linda Kay Ahern.
    URL:[Link]
    
Application

Application Note: Optimizing Mobile Phase for Δ³-Cefotiam Chromatography

Introduction and Mechanistic Background Cefotiam is a potent, second-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria. During manufacturing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Background

Cefotiam is a potent, second-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria. During manufacturing, formulation, and storage, cefotiam is highly susceptible to thermo-isomerization and degradation, leading to the formation of related impurities. The most critical and analytically challenging impurity to isolate is the Δ³-cefotiam isomer (CAS 142182-63-6) [1].

Because cefotiam and Δ³-cefotiam share identical molecular weights (525.6 g/mol ) and possess highly similar physicochemical properties, achieving baseline chromatographic resolution requires rigorous optimization of the mobile phase [2]. This application note details the causality behind mobile phase selection, providing a self-validating system for researchers aiming to quantify Δ³-cefotiam using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality in Mobile Phase Selection

The separation of structural isomers hinges on exploiting minute differences in their hydrodynamic volume, polarity, and pKa values. The mobile phase acts as the primary thermodynamic driver for this separation.

Buffer Selection and pH Control

The Δ³-cefotiam molecule contains a 2-aminothiazole ring, a tetrazole ring with a dimethylaminoethyl group, and a carboxylic acid moiety [1]. The ionization state of these functional groups dictates column retention:

  • For LC-MS/MS (Trace Analysis): Non-volatile salts severely suppress ionization in the mass spectrometer. Therefore, volatile buffers such as 0.1% formic acid or 0.1 M ammonium acetate are mandatory [3]. Formic acid lowers the mobile phase pH to approximately 2.7. At this pH, the carboxylic acid moiety remains protonated (neutral), which increases the analyte's hydrophobicity and retention on a reversed-phase C18 column.

  • For UV-HPLC (Routine QC): Triethylamine phosphate buffer (0.05 M) adjusted to pH 4.0 or phosphate buffer at pH 7.6–7.8 is utilized [4]. While a pH of 7.6 fully ionizes the carboxylic acid (typically reducing retention), this specific pH window has been empirically shown to maximize the selectivity factor (α) between the isomeric forms due to differential solvation [2].

Organic Modifiers and Ion-Pairing
  • Acetonitrile vs. Methanol: Acetonitrile is preferred over methanol as the organic modifier (Mobile Phase B). Its lower viscosity improves mass transfer kinetics within the column, resulting in sharper peaks and superior resolution of closely eluting isomers [3].

  • Ion-Pairing Agents: For highly complex impurity profiles, adding an ion-pairing agent like 1-octanesulfonic acid (0.025 M) to the aqueous phase drastically improves retention. Mechanistically, the positively charged dimethylaminoethyl group on the tetrazole side-chain pairs with the negatively charged sulfonate groups of 1-octanesulfonic acid. This creates a neutral, hydrophobic complex that interacts strongly with the non-polar C18 stationary phase [4].

OptimizationLogic Start Mobile Phase Optimization Detection Select Detection Mode Start->Detection UV UV Detection (QC) Non-Volatile Buffers Detection->UV MS LC-MS/MS (Trace) Volatile Buffers Detection->MS BufferUV 0.05 M Phosphate Buffer UV->BufferUV BufferMS 0.1% Formic Acid MS->BufferMS pH pH Optimization BufferUV->pH BufferMS->pH Organic Acetonitrile Modifier pH->Organic Gradient Gradient Elution Organic->Gradient

Logical decision tree for optimizing mobile phase in Δ³-Cefotiam chromatography.

Experimental Protocols

Protocol A: LC-MS/MS Method for Trace Δ³-Cefotiam Detection

This method is optimized for the structural elucidation and trace quantification of Δ³-cefotiam in raw drug materials [3].

Step 1: System and Column Preparation

  • Equip the LC-MS/MS system with an Agilent SB-C18 column (150 mm × 2.1 mm i.d., 3.5 µm particle size).

  • Set the column oven temperature to 40 °C to reduce mobile phase viscosity and improve peak symmetry.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade formic acid to 1000 mL of deionized water (Milli-Q, 18.2 MΩ·cm) to yield a 0.1% (v/v) solution.

  • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Degas both phases using ultrasonication for 15 minutes.

Step 3: Sample Preparation

  • Dissolve 10 mg of cefotiam hexetil or cefotiam hydrochloride in 10 mL of deionized water.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: Chromatographic Execution

  • Inject 20 µL of the sample.

  • Run the gradient elution program at a flow rate of 0.3 mL/min (see Table 1).

  • Monitor the eluate using a DAD detector at 254 nm and an Electrospray Ionization (ESI) source in positive MRM mode (Source voltage: 4 kV, Cone voltage: 100 V, Drying gas temperature: 350 °C)[3].

Protocol B: RP-HPLC Method for Routine Quality Control

This is a robust, cost-effective method for batch release testing, utilizing ion-pairing to achieve baseline separation [4].

Step 1: Mobile Phase Preparation

  • Prepare a buffer containing 0.05 M triethylamine phosphate and 0.025 M 1-octanesulfonic acid. Adjust to pH 4.0 using dilute phosphoric acid.

  • Mix the buffer with an organic solvent mixture (Methanol:Acetonitrile, 70:30 v/v) in a 42:58 (v/v) ratio [4].

Step 2: Chromatographic Execution

  • Use an ODS C18 column (250 mm × 4.6 mm, 5 µm) maintained at 25 °C.

  • Run isocratically at a flow rate of 1.0 mL/min.

  • Detect at 254 nm.

Workflow Sample Sample Prep (Dilution/SPE) Injection HPLC Injection (20 µL) Sample->Injection Separation C18 Column (Gradient) Injection->Separation Detection DAD or ESI-MS/MS Separation->Detection Analysis Data Analysis Detection->Analysis

Step-by-step workflow for the chromatographic analysis of Δ³-Cefotiam.

Data Presentation

Table 1: Optimized Gradient Elution Program for LC-MS/MS [3]

Time (min)Mobile Phase A (0.1% Formic Acid) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.097.03.00.3
5.097.03.00.3
15.080.020.00.3
20.060.040.00.3
30.040.060.00.3
40.020.080.00.3

Table 2: Comparative Chromatographic Performance [3, 4]

ParameterLC-MS/MS Method (Formic Acid/ACN)RP-HPLC Method (Ion-Pairing/UV)
Primary Application Structural elucidation, trace impuritiesRoutine QC, batch release
Detection Limit (LOD) < 1.0 ng/mL~ 5.0 ng/mL
Isomer Resolution (Rs) > 2.0 (Baseline separation)> 1.5 (Adequate separation)
Run Time 40 minutes~ 25 minutes

References

  • PubChem. "delta(3)-Cefotiam | C18H23N9O4S3 | CID 132416". National Institutes of Health (NIH). Available at:[Link]

  • Frontiers in Chemistry. "Study on Isomeric Impurities in Cefotiam Hydrochloride". Available at:[Link]

  • PubMed. "[Determination of unknown impurities in cefotiam hexetil by HPLC-MS/MS]". National Institutes of Health (NIH). Available at:[Link]

Method

Synthesis of Δ³-Cefotiam Hexetil Ester Derivatives: An In-depth Technical Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of Δ³-Cefotiam hexetil ester derivatives. Designed for researchers, scientists, and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Δ³-Cefotiam hexetil ester derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of the synthetic process, with a strong emphasis on scientific integrity, experimental rationale, and practical application. We will explore the nuances of controlling the crucial Δ³/Δ² isomerization, methods for synthesizing various ester derivatives, and detailed analytical techniques for product characterization.

Introduction: The Significance of Δ³-Cefotiam Hexetil Ester and its Derivatives

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its clinical utility is enhanced through its prodrug form, Cefotiam hexetil, which allows for oral administration. The hexetil ester derivative improves the bioavailability of the parent drug.

The therapeutic efficacy of Cefotiam is intrinsically linked to the geometry of the double bond within its dihydrothiazine ring. The Δ³-isomer is the biologically active form, responsible for the antibiotic's mechanism of action, which involves the inhibition of bacterial cell wall synthesis. Conversely, the Δ²-isomer is biologically inactive. The propensity of the Δ³-isomer to convert to the inactive Δ²-isomer, particularly under basic conditions, presents a significant challenge in the synthesis and formulation of Cefotiam hexetil. Therefore, a robust synthetic strategy must prioritize the formation and preservation of the Δ³-isomer.

This guide will provide the foundational knowledge and practical protocols to successfully synthesize Δ³-Cefotiam hexetil ester and its derivatives, while minimizing the formation of the undesirable Δ²-isomer.

The Synthetic Pathway: A Detailed Exploration

The synthesis of Δ³-Cefotiam hexetil ester derivatives primarily involves the esterification of the carboxylic acid group of Cefotiam with a suitable halo-ester, such as 1-iodoethyl cyclohexyl carbonate. The general reaction scheme is depicted below.

Synthesis_Pathway Cefotiam Cefotiam (or its salt) Delta3_Product Δ³-Cefotiam hexetil ester Cefotiam->Delta3_Product Esterification Halo_ester 1-Haloethyl cyclohexyl carbonate (e.g., 1-iodoethyl cyclohexyl carbonate) Halo_ester->Delta3_Product Base Base (e.g., K₂CO₃) Base->Delta3_Product Solvent Solvent (e.g., DMF, THF) Solvent->Delta3_Product Delta2_Isomer Δ²-Cefotiam hexetil ester (inactive isomer) Delta3_Product->Delta2_Isomer Isomerization (undesired)

Figure 1: General synthetic pathway for Δ³-Cefotiam hexetil ester, highlighting the potential for isomerization to the inactive Δ² form.

The Critical Challenge: Understanding and Controlling Δ³/Δ² Isomerization

The isomerization of the Δ³ to the Δ² double bond is a base-catalyzed prototropic shift. The mechanism involves the abstraction of a proton from the C-2 position by a base, leading to the formation of a resonance-stabilized carbanion intermediate. Reprotonation at the C-4 position yields the thermodynamically more stable, but biologically inactive, Δ²-isomer.[1][2]

Key Factors Influencing Isomerization:

  • Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of isomerization. The choice of a mild inorganic base, such as potassium carbonate, is crucial.

  • Reaction Temperature: Higher temperatures can promote isomerization. Conducting the esterification at low temperatures is therefore essential.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates and transition states involved in isomerization. Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

  • Reaction Time: Prolonged reaction times can lead to a higher proportion of the Δ²-isomer.

By carefully controlling these parameters, the formation of the Δ²-isomer can be minimized, ensuring a high yield of the desired biologically active Δ³-Cefotiam hexetil ester.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and analysis of Δ³-Cefotiam hexetil ester derivatives.

Synthesis of Δ³-Cefotiam Hexetil Hydrochloride

This protocol details the synthesis of the hydrochloride salt of Δ³-Cefotiam hexetil ester, a common form of the prodrug.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 0.02 mol Cefotiam HCl)Notes
Cefotiam Hydrochloride562.0511.24 gStarting material
1-Iodoethyl cyclohexyl carbonate298.1114.91 g (0.05 mol)Esterifying agent
Anhydrous Potassium Carbonate (K₂CO₃)138.216.91 g (0.05 mol)Base
N,N-Dimethylformamide (DMF)73.09120 mLAnhydrous, reaction solvent
Ethyl Acetate88.11As requiredExtraction solvent
Saturated Sodium Chloride Solution-As requiredFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As requiredDrying agent
Diethyl ether saturated with HCl-As requiredFor hydrochloride salt formation

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 11.24 g (0.020 mol) of Cefotiam hydrochloride in 120 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to -5 to 0 °C in an ice-salt bath with continuous stirring.

  • Base Addition: Slowly add 6.91 g (0.050 mol) of anhydrous potassium carbonate to the cooled solution. Stir the suspension for 1 hour at this temperature.

  • Esterification: Add 14.91 g (0.050 mol) of 1-iodoethyl cyclohexyl carbonate to the reaction mixture. Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of cold water.

  • Extraction and Washing: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Δ³-Cefotiam hexetil ester as an oil or foam.

  • Hydrochloride Salt Formation: Dissolve the crude ester in a minimal amount of anhydrous ethyl acetate. While stirring, add a solution of diethyl ether saturated with hydrogen chloride (HCl) dropwise until precipitation is complete.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Δ³-Cefotiam hexetil hydrochloride.

Expected Yield: Approximately 60-70%.

Synthesis of Other Δ³-Cefotiam Ester Derivatives

The synthesis of other ester derivatives of Cefotiam can be achieved by modifying the esterifying agent.[3] For instance, to synthesize a pivaloyloxymethyl ester, one would use chloromethyl pivalate in place of 1-iodoethyl cyclohexyl carbonate. The general procedure remains similar, with potential adjustments to the reaction time and purification method. The choice of the ester group can significantly impact the prodrug's pharmacokinetic properties, such as its absorption and hydrolysis rate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized Δ³-Cefotiam hexetil ester derivatives.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the primary technique for separating and quantifying the Δ³ and Δ² isomers of Cefotiam hexetil.[2]

HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) is typically used. A common starting gradient is 30% acetonitrile, increasing to 70% over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 20 µL

Under these conditions, the Δ³-isomer will have a distinct retention time from the Δ²-isomer, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized compounds and for confirming the position of the double bond.

Key Diagnostic NMR Signals:

  • Δ³-Isomer: The ¹H NMR spectrum will show characteristic signals for the protons on the dihydrothiazine ring, including a signal for the C-2 methylene protons.[2]

  • Δ²-Isomer: The ¹H NMR spectrum of the Δ²-isomer will show a downfield shift for the C-4 proton and the absence of the characteristic C-2 methylene proton signals of the Δ³-isomer.[2]

Analytical_Workflow Start Synthesized Cefotiam hexetil ester derivative HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR Purity Purity Assessment HPLC->Purity Isomer_Ratio Δ³/Δ² Isomer Ratio Quantification HPLC->Isomer_Ratio Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Final_Product Characterized Product Purity->Final_Product Isomer_Ratio->Final_Product Structure_Confirmation->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Δ(3)-Cefotiam Stability &amp; Isomerization Dynamics

Welcome to the Technical Support Center for Δ(3)-Cefotiam. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation and loss of potency of cephalosporins in aqueous solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Δ(3)-Cefotiam. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation and loss of potency of cephalosporins in aqueous solutions. Cefotiam, a potent second-generation cephalosporin, is highly susceptible to structural rearrangement and hydrolysis depending on its microenvironment.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind Cefotiam degradation, establish self-validating analytical protocols, and provide actionable strategies to preserve the integrity of the active Δ(3) isomer during your experiments.

Mechanistic Overview: The Δ(3) to Δ(2) Shift

The antimicrobial efficacy of Cefotiam relies entirely on the Δ(3) isomer . In this active configuration, the double bond in the dihydrothiazine ring is conjugated with the lone pair of the β-lactam nitrogen. This conjugation suppresses amide resonance, keeping the β-lactam carbonyl highly reactive toward bacterial transpeptidases.

However, this structural tension makes the molecule inherently unstable in solution. When exposed to alkaline conditions or specific buffer catalysts, the C-2 proton is abstracted. The molecule reprotonates at C-4, shifting the double bond to the Δ(2) position. The resulting Δ(2) isomer is thermodynamically more stable but biologically inactive, as the critical enamine conjugation is broken. Furthermore, the ester/acid group of the Δ(2) isomer is highly susceptible to rapid secondary hydrolysis, leading to irreversible β-lactam ring cleavage .

CefotiamDegradation D3 Δ(3)-Cefotiam (Active Antimicrobial) D2 Δ(2)-Cefotiam (Inactive Isomer) D3->D2 Isomerization (Rate-determining) Hydro Hydrolyzed Cefotiam (Cleaved β-lactam) D3->Hydro Direct Hydrolysis D2->Hydro Rapid Hydrolysis Base Alkaline pH (>6.0) Buffer Catalysis Base->D3 Acid Acidic/Aqueous Hydrolysis Acid->D3

Logical relationship of Δ(3)-Cefotiam degradation pathways in solution.

Frequently Asked Questions (FAQs)

Q1: Why does my Δ(3)-Cefotiam rapidly lose potency when dissolved in Phosphate-Buffered Saline (PBS) at pH 7.4? A1: You are observing buffer catalysis combined with alkaline degradation. Phosphate ions act as bifunctional general acid-base catalysts. They actively facilitate the removal of the C-2 proton and subsequent reprotonation at C-4, exponentially accelerating the double bond migration from the active Δ(3) to the inactive Δ(2) form. Cephalosporins generally exhibit maximum stability in the pH range of 4.5 to 6.5 . To prevent this, avoid phosphate or carbonate buffers; instead, use non-catalytic buffers like acetate or citrate at pH 5.0.

Q2: During HPLC analysis, I observe peak splitting or a new peak eluting just after Δ(3)-Cefotiam. What is this? A2: This is almost certainly the Δ(2)-isomer. Because the Δ(2) and Δ(3) isomers have identical molecular weights, standard LC-MS may show the same m/z for both peaks. You must differentiate them chromatographically or via UV spectra. The shift of the double bond alters the conjugated π-bond system, typically resulting in a slight shift in the UV absorption maximum (λmax) compared to the Δ(3) parent compound.

Q3: What is the optimal formulation strategy to prevent degradation during long-term storage? A3: Aqueous solutions of Cefotiam should not be stored long-term. For maximum stability, the solution must be lyophilized. Prior to lyophilization, dissolve Cefotiam in purified water with a stabilizing saccharide (e.g., mannitol) and adjust the pH to ≤ 2.0 using a dilute acid, as extreme acidic conditions temporarily halt the base-catalyzed isomerization prior to freezing . Store the resulting lyophilized powder at -20°C, protected from light.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability of Δ(3)-Cefotiam under various solvent conditions.

ConditionBuffer SystempHTemp (°C)Primary Degradation MechanismEstimated Stability / Half-life
Optimal Storage Unbuffered Water4.5 – 5.54Minimal degradation> 4 weeks
Standard Assay Acetate Buffer5.025Slow Hydrolysis~ 7 to 14 days
Physiological Phosphate (PBS)7.437Δ(3) → Δ(2) Isomerization< 24 hours
Alkaline Stress 0.1 M NaOH> 10.025Rapid β-lactam Cleavage< 3 hours
Acidic Stress 0.1 M HCl< 2.025Acid-catalyzed Hydrolysis~ 12 to 24 hours

Self-Validating Experimental Protocols

To ensure data integrity, any analytical method used to quantify Cefotiam must be capable of resolving the active drug from its isomers. The following workflow integrates a forced-degradation step as a System Suitability Test (SST) . If your system cannot separate the artificially generated Δ(2) isomer from the Δ(3) peak, the assay is invalid.

StabilityWorkflow Prep 1. Buffer Preparation Use Acetate/Citrate (pH 4.5-5.5) Stress 2. Forced Degradation Alkaline (0.1M NaOH) / Thermal (37°C) Prep->Stress Quench 3. Reaction Quenching Neutralize to pH 6.0 immediately Stress->Quench HPLC 4. HPLC-UV Analysis Isocratic Elution (254 nm) Quench->HPLC Data 5. System Validation Confirm Δ(3)/Δ(2) Peak Resolution > 1.5 HPLC->Data

Self-validating experimental workflow for Cefotiam stability analysis.

Protocol 1: Forced Degradation & System Suitability Test (SST)

Causality: By intentionally stressing the molecule with a strong base, we rapidly induce the Δ(3) → Δ(2) shift. This guarantees that your HPLC column chemistry and mobile phase are optimized to detect the primary degradation product.

  • Stock Preparation: Dissolve 20 mg of Δ(3)-Cefotiam hydrochloride in 1.0 mL of HPLC-grade water (Concentration: 20 mg/mL).

  • Alkaline Stress: Transfer 100 µL of the stock solution into a microcentrifuge tube. Add 100 µL of 0.1 M NaOH.

  • Incubation: Vortex briefly and incubate at room temperature (25°C) for exactly 20 minutes.

  • Quenching (Critical Step): Immediately halt the isomerization by adding 100 µL of 0.1 M HCl to neutralize the solution. Verify the pH is approximately 5.0 - 6.0 using pH paper.

  • Dilution: Dilute the quenched sample 1:10 in the mobile phase prior to injection.

Protocol 2: Stability-Indicating HPLC-UV Analysis

Causality: Reversed-phase chromatography (C18) separates the isomers based on slight differences in polarity caused by the double-bond migration. A slightly acidic mobile phase is mandatory to prevent on-column degradation during the run.

  • Column: Use a high-quality C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Maintain the column compartment at 25°C.

  • Mobile Phase: Prepare a mixture of 0.05 M monopotassium phosphate buffer (adjusted to pH 5.0 with phosphoric acid) and Acetonitrile (typically an 85:15 to 80:20 v/v ratio). Note: While phosphate is a poor storage buffer, it is acceptable in the mobile phase due to the short transit time and acidic pH.

  • Detection: Set the UV detector to 254 nm.

  • Validation (The Self-Validation Check): Inject the Forced Degradation sample from Protocol 1. You should observe a reduction in the primary Δ(3)-Cefotiam peak and the appearance of a secondary peak (Δ(2)-Cefotiam) and potentially a third peak (hydrolyzed product).

  • Acceptance Criteria: Calculate the resolution factor (

    
    ) between the Δ(3) and Δ(2) peaks. Proceed with your actual experimental samples only if 
    
    
    
    .

References

  • Studies on Orally Active Cephalosporin Esters. III. Effect of the 3-substituent on the Chemical Stability of Pivaloyloxymethyl Esters in Phosphate Buffer Solution PubMed (NIH)[Link]

  • Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution PubMed (NIH)[Link]

  • Stable cefotiam pharmaceutical (JPH06122630A)
  • Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing Chemical Research in Toxicology (ACS Publications)[Link]

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for delta(3)-Cefotiam

Welcome to the delta(3)-Cefotiam HPLC Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the delta(3)-Cefotiam HPLC Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Peak tailing in cephalosporin analysis is rarely a simple plumbing issue; it is a thermodynamic and electrostatic problem. This guide unpacks the chemical causality behind peak distortion and provides self-validating protocols to ensure rugged, reproducible chromatography for delta(3)-Cefotiam and its impurities.

Section 1: Mechanistic FAQs – The Chemistry of Peak Tailing

Q1: What are the primary chemical mechanisms driving peak tailing for delta(3)-Cefotiam? A1: delta(3)-Cefotiam is a complex zwitterionic molecule containing an acidic carboxyl group and a highly basic dimethylaminoethyl group on its tetrazole side chain[1]. Peak tailing (where the back half of the peak is broader than the front) is primarily driven by two secondary interactions:

  • Ion-Exchange Interactions: The protonated basic dimethylaminoethyl group (pKa ~8.0) strongly interacts with ionized, acidic residual silanol groups (SiO⁻) on the surface of silica-based stationary phases[2]. This secondary retention mechanism causes a fraction of the analyte molecules to lag behind the main band[3].

  • Metal Chelation: The thiazole and tetrazole rings possess lone pairs of electrons that can act as multidentate ligands, chelating trace metal impurities (like Fe³⁺ or Al³⁺) embedded in the silica matrix or stainless steel hardware[3].

Q2: How does mobile phase pH influence this tailing phenomenon? A2: pH dictates the ionization state of both the analyte and the column surface. At a mid-range pH (e.g., pH 6.0), the residual silanols on standard silica columns are fully ionized (SiO⁻), which maximizes unwanted electrostatic attraction with the positively charged basic groups of delta(3)-Cefotiam[4]. Lowering the pH to ~2.5 neutralizes the silanol species, significantly reducing peak tailing[3]. However, operating at pH 6.0 is often necessary to separate delta(3)-Cefotiam from its delta(2) isomer and other degradation products[5]. If a mid-pH is required, you must rely on buffer ionic strength and advanced column chemistry to suppress tailing.

Q3: Why did increasing my buffer concentration improve the peak shape? A3: Increasing the buffer concentration (e.g., moving from 10 mM to 40 mM potassium phosphate) increases the ionic strength of the mobile phase[5]. The abundant buffer cations (K⁺) actively compete with the delta(3)-Cefotiam molecules for the active silanol sites on the column[3]. This competitive shielding effectively masks the secondary interaction sites, allowing the analyte to partition purely based on hydrophobicity.

Section 2: Visualizing the Problem and the Solution

To effectively troubleshoot, we must map both the chemical pathways causing the issue and the logical workflow to resolve it.

Mechanistic Pathway of Peak Tailing

Mechanism Analyte delta(3)-Cefotiam BasicGroup Dimethylaminoethyl Group (pKa ~ 8.0) Analyte->BasicGroup Thiazole Thiazole/Tetrazole Rings Analyte->Thiazole Interaction1 Ion-Exchange Interaction BasicGroup->Interaction1 Interaction2 Metal Chelation Thiazole->Interaction2 Silanol Ionized Silanols (SiO-) on Silica Surface Silanol->Interaction1 Metals Trace Metal Impurities in Stationary Phase Metals->Interaction2 Tailing Peak Tailing / Asymmetry (TF > 1.8) Interaction1->Tailing Interaction2->Tailing

Mechanistic pathways leading to delta(3)-Cefotiam peak tailing.

Diagnostic Workflow

G Start Observe Peak Tailing (TF > 1.5) CheckPH Check Mobile Phase pH Is pH near pKa? Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 or 6.0 - 6.5 CheckPH->AdjustPH Yes CheckBuffer Check Buffer Concentration Is it < 20 mM? CheckPH->CheckBuffer No AdjustPH->CheckBuffer IncreaseBuffer Increase to 40-50 mM (e.g., Phosphate) CheckBuffer->IncreaseBuffer Yes CheckColumn Assess Column Chemistry Is it End-capped? CheckBuffer->CheckColumn No IncreaseBuffer->CheckColumn ChangeColumn Switch to High-Purity Type B Silica (End-capped) CheckColumn->ChangeColumn No Resolve Peak Shape Restored (TF <= 1.5) CheckColumn->Resolve Yes ChangeColumn->Resolve

Workflow for diagnosing and resolving delta(3)-Cefotiam peak tailing.

Section 3: Quantitative Data & System Suitability

To ensure the integrity of your analytical method, your system must meet strict suitability criteria before sample analysis begins. The United States Pharmacopeia (USP) sets baseline standards, but a robust, optimized method should aim for tighter tolerances[6].

ParameterUSP Monograph RequirementOptimized TargetCausality / Rationale
Tailing Factor (TF) ≤ 1.8[6]≤ 1.2Minimizing TF prevents integration errors and ensures baseline resolution from the closely eluting delta(2) isomer[7].
Resolution (Rs) > 2.0> 3.0Guarantees complete separation between delta(3)-Cefotiam and its tetrazole cleavage degradation products[8].
Theoretical Plates (N) > 2000[6]> 8000High plate counts indicate optimal mass transfer kinetics and the absence of secondary silanol interactions[5].
Injection Repeatability %RSD ≤ 1.0%[6]%RSD ≤ 0.5%Validates autosampler precision and confirms that the column surface is fully equilibrated with the buffer.

Section 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes an internal check to ensure the causality of the step has been successfully realized before moving forward.

Protocol 1: Mobile Phase Preparation & pH Optimization

Causality: Precise pH control and adequate ionic strength are mandatory to shield the basic moieties of delta(3)-Cefotiam from ionized silanols[3]. We utilize a 40 mM Phosphate buffer at pH 6.0 to maintain the zwitterionic state while providing sufficient counter-ions[5].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.44 g of high-purity Potassium dihydrogen phosphate (KH₂PO₄).

  • Dissolution: Dissolve the salt in 900 mL of HPLC-grade water in a volumetric flask.

  • pH Adjustment (Critical Step): Insert a calibrated pH probe. Titrate dropwise with 0.1 M KOH (to raise pH) or 10% H₃PO₄ (to lower pH) until exactly pH 6.0 ± 0.05 is reached.

    • Validation Check: If the pH overshoots and requires back-titration, discard the buffer. Back-titration alters the total ionic strength, which will shift the retention time of delta(3)-Cefotiam.

  • Volume Adjustment: Dilute to exactly 1000 mL with HPLC-grade water and mix thoroughly.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic nylon membrane to remove particulates.

  • Degassing: Sonicate for 10 minutes under vacuum to prevent outgassing in the pump heads.

Protocol 2: Column Passivation and System Suitability Testing

Causality: Even high-purity Type B silica columns (e.g., fully end-capped C18) can possess trace active sites or metal impurities[4]. Passivating the system ensures these sites are neutralized prior to analyte introduction.

Step-by-Step Methodology:

  • System Flush: Bypass the column. Flush the HPLC lines, autosampler, and detector flow cell with 50% HPLC-grade Nitric Acid for 30 minutes at 1.0 mL/min to passivate stainless steel surfaces and remove trace metals. Purge thoroughly with water until the effluent is pH neutral.

  • Column Installation: Install a high-purity, fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm)[7].

  • Organic Wash: Pump 100% Acetonitrile through the column for 20 column volumes (CV) to remove shipping solvents and wet the hydrophobic pores.

  • Equilibration: Switch to the optimized mobile phase (e.g., 93% Buffer : 7% Acetonitrile) and equilibrate for at least 30 CV at 1.0 mL/min[5]. Set the column oven to 40°C to improve mass transfer kinetics[7].

  • Self-Validation (Blank Injection): Inject 20 µL of the sample diluent.

    • Validation Check: A completely flat baseline confirms that the column is fully equilibrated and no late-eluting ghost peaks remain.

  • System Suitability Injection: Inject the delta(3)-Cefotiam standard solution (approx. 1 mg/mL).

    • Validation Check: Calculate the Tailing Factor (TF) at 5% peak height. If TF ≤ 1.5, the system is passivated and ready. If TF > 1.5, secondary interactions are still occurring; verify the column's end-capping status or prepare a fresh buffer with higher ionic strength.

References

  • PubChem - NIH. "delta(3)-Cefotiam | C18H23N9O4S3 | CID 132416."[Link]

  • USP-NF. "Cefotiam Hydrochloride - Official Monographs." [Link]

  • Google Patents.
  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks."[Link]

  • NIH / PMC. "A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment." [Link]

  • Frontiers. "Study on Isomeric Impurities in Cefotiam Hydrochloride."[Link]

Sources

Troubleshooting

minimizing beta-lactam ring opening in delta(3)-Cefotiam

APAC Technical Support Center: Minimizing -Lactam Ring Opening in -Cefotiam Welcome to the Advanced Applications Support Center. This resource is engineered for researchers, analytical scientists, and formulation enginee...

Author: BenchChem Technical Support Team. Date: March 2026

APAC Technical Support Center: Minimizing -Lactam Ring Opening in -Cefotiam

Welcome to the Advanced Applications Support Center. This resource is engineered for researchers, analytical scientists, and formulation engineers working with


-Cefotiam and related cephalosporins. Due to the inherent chemical instability of the bicyclic 

-lactam system, maintaining the structural integrity of the

isomer during synthesis, purification, and storage requires precise thermodynamic and kinetic control.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must understand the underlying physical chemistry. The


-lactam ring in cephalosporins is highly strained. Unlike standard amides where the nitrogen lone pair delocalizes into the carbonyl carbon (providing stability), the bicyclic geometry of cefotiam restricts this resonance. Consequently, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by water, hydroxyl ions, or primary alcohols[1].

Degradation of


-cefotiam primarily occurs via two competing pathways:
  • Direct Hydrolysis (Ring Opening): Nucleophilic attack on the

    
    -lactam carbonyl leads to the formation of a tetrahedral intermediate, which collapses to irreversibly open the ring, yielding inactive cephalosporoic acid derivatives[1][2].
    
  • Base-Catalyzed Isomerization: Deprotonation of the acidic protons at the C-2 position leads to the migration of the double bond, converting the active

    
     isomer into the biologically inactive 
    
    
    
    isomer. In many aqueous environments (pH 6–8), this isomerization is the rate-determining step that precedes further hydrolysis[3][4].

DegradationPathway Active Δ3-Cefotiam (Active Antimicrobial) Isomer Δ2-Cefotiam (Inactive Isomer) Active->Isomer Base Catalysis (pH > 6) Deprotonation at C-2 RingOpened Cephalosporoic Acid (Ring-Opened Product) Active->RingOpened Direct Nucleophilic Attack (OH-, H2O) Isomer->RingOpened Rapid Hydrolysis Lactones Lactone & Epimer Derivatives (Advanced Degradation) RingOpened->Lactones Intramolecular Amidation & Epimerization

Fig 1: Kinetic degradation pathways of Δ3-Cefotiam highlighting isomerization and ring-opening.

Quantitative Stability Data

The rate of


-lactam hydrolysis and isomerization is heavily dependent on the pH of the microenvironment. The table below synthesizes the kinetic behavior of cephalosporin derivatives across different pH profiles to guide your buffer selection[5][6][7].
Environmental ConditionDominant Degradation PathwayApparent Half-Life (

) at 25°C
Mitigation Strategy
Highly Acidic (pH < 3.0) Acid-catalyzed ring opening & C-6 epimerization< 2 hoursAvoid prolonged exposure to strong mineral acids during synthesis.
Slightly Acidic (pH 4.5 - 5.5) Minimal (Maximum stability zone)> 72 hoursOptimal range for aqueous formulation and HPLC mobile phases.
Neutral (pH 7.0 - 7.4)

Isomerization
2 - 5 hoursProcess rapidly at low temperatures (4°C); avoid phosphate buffers.
Alkaline (pH > 8.5) Rapid base-catalyzed hydrolysis (Ring opening)< 15 minutesStrictly prohibit alkaline conditions; use targeted pH adjustment.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical and preparative workflows, use the following self-validating protocol for preparing and handling


-cefotiam solutions. This protocol embeds internal checks to confirm that degradation has not occurred during sample prep.
Protocol: Preparation of Stable -Cefotiam Solutions for in vitro Assays

Objective: Dissolve and maintain cefotiam with < 1%


-lactam ring opening over a 12-hour analytical window.

Materials:

  • Anhydrous

    
    -Cefotiam API
    
  • 0.05 M Sodium Acetate buffer (pH 5.0)

  • HPLC system with UV detection (254 nm)

Step-by-Step Methodology:

  • Buffer Validation: Prepare the 0.05 M Sodium Acetate buffer. Validation Check: Measure the pH at the exact temperature of your assay (e.g., 4°C). Do not assume room temperature pH is identical to chilled pH. Adjust to exactly 5.0 using dilute acetic acid.

  • Thermal Control: Pre-chill the buffer to 4°C. The activation energy for

    
    -lactam hydrolysis dictates that lowering the temperature from 25°C to 4°C significantly retards nucleophilic attack.
    
  • Dissolution: Accurately weigh 10 mg of

    
    -Cefotiam and dissolve in 10 mL of the chilled buffer. Vortex gently for 30 seconds. Avoid excessive sonication, which generates localized cavitation heat that accelerates ring opening.
    
  • Baseline Validation (T=0): Immediately inject a 10 µL aliquot into the HPLC.

    • Self-Validation Metric: The chromatogram must show a single major peak (>98% Area). Record the absolute peak area.

  • Mass Balance Monitoring: At T=6h and T=12h, re-inject the sample.

    • Self-Validation Metric: Calculate the mass balance. The sum of the areas of the

      
       peak, the 
      
      
      
      isomer peak (typically eluting slightly after), and the ring-opened degradation products (eluting early due to increased polarity from the free carboxylic acid) must equal 98-102% of the T=0 peak area. If mass balance is lost, the compound is precipitating or irreversibly binding to the vial.

Troubleshooting & FAQs

Q: During the final purification of


-cefotiam, I am seeing up to 15% conversion to the 

isomer. How can I suppress this?
A: Isomerization to the

state is the rate-determining step in the degradation of many

cephalosporins and is highly sensitive to base catalysis[3][4]. If you are using a basic resin or a mobile phase with a pH > 6.5, the C-2 protons are being transiently deprotonated. Switch to a slightly acidic mobile phase (e.g., 0.1% Formic acid or an acetate buffer at pH 5.0) to keep the C-2 position fully protonated.

Q: We are formulating a dry suspension residue. Can we use alkaline washes to clean our equipment? A: Yes, but be aware of the consequences. Alkaline hydrolytic reactions lead to immediate


-lactam ring opening and degradation towards penicillic/cephalosporoic acid derivatives[1]. While this is excellent for equipment cleaning and environmental deactivation (destroying the active pharmacophore to prevent antimicrobial resistance), it means trace alkaline residues on glassware will instantaneously destroy your active API batch. Ensure a rigorous neutralizing acid rinse (pH 5.0) follows any alkaline CIP (Clean-In-Place) procedure.

Q: My LC-MS data shows a mass corresponding to the addition of water (+18 Da), but I see multiple peaks. What is happening? A: You are observing the


-lactam ring-opened products. When the ring hydrolyzes, it forms cephalosporoic acid. However, this intermediate is unstable and can undergo further C-6 and C-7 epimerization, as well as intramolecular amidation to form 

-lactones[2][7]. Because these degradation products contain multiple chiral centers, they present as a mixture of diastereoisomers, which resolve as multiple peaks on a reversed-phase column.

Q: Does the choice of buffer salt matter if the pH is the same? A: Absolutely. Buffer catalysis is a known phenomenon in


-lactam chemistry. Phosphate buffers, for example, can act as bifunctional catalysts (donating and accepting protons simultaneously), accelerating the degradation of cephalosporin esters significantly faster than acetate or citrate buffers at the exact same pH[5]. If stability is your primary goal, avoid phosphate buffers.

References

  • Experimental and theoretical investigations on the cephalosporin Δ3 Δ2 isomerization ResearchG
  • Prediction of hydrolysis pathways and kinetics for antibiotics under environmental pH conditions: a quantum chemical study on cephradine PubMed (NIH)
  • Studies on Orally Active Cephalosporin Esters. III.
  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability PubMed (NIH)
  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic M
  • Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones PubMed (NIH)
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance MDPI

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Challenges of Δ³-Cefotiam

Welcome to the technical support center for Δ³-Cefotiam. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of the Δ³-isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Δ³-Cefotiam. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of the Δ³-isomer of Cefotiam. As a critical process intermediate and a known degradation product of Cefotiam, understanding its solubility behavior is paramount for accurate experimental work and formulation development. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Introduction to Δ³-Cefotiam Solubility

Cefotiam, as the dihydrochloride salt, is generally considered to have good water solubility.[1][2] However, the Δ³-isomer, a common variant formed during synthesis or degradation, can present unique solubility challenges.[3][4] This guide will walk you through the underlying chemical principles and provide actionable protocols to overcome these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve what I believe is Δ³-Cefotiam in water, and it's not dissolving as expected. Why might this be happening?

A1: Several factors can contribute to the poor aqueous solubility of a sample purported to be Δ³-Cefotiam:

  • Isomeric Purity: The sample may not be pure Δ³-Cefotiam. The presence of other, less soluble Cefotiam-related impurities can hinder the dissolution of the entire solid.[3][5]

  • pH of the Solution: The pH of your water can significantly impact the ionization state and, consequently, the solubility of the molecule. Cephalosporins like Cefotiam have multiple ionizable groups, and their solubility is often pH-dependent.[6][7]

  • Salt Form: Your sample may not be in a salt form (e.g., dihydrochloride), which is typically more water-soluble than the free acid form.[2]

  • Degradation: Δ³-Cefotiam is an isomer that can be involved in degradation pathways.[6][8] If your sample has degraded further into less soluble products, this will affect its overall solubility.

Q2: What is the expected aqueous solubility of Δ³-Cefotiam?

Q3: Can I heat the solution to improve the solubility of Δ³-Cefotiam?

A3: While gentle heating can sometimes aid dissolution, it should be approached with caution. Cephalosporins are susceptible to thermal degradation.[3][6] Heating a solution of Δ³-Cefotiam could lead to the formation of other degradation products, compromising the integrity of your sample. If you must use heat, do so minimally and for the shortest duration possible, and always verify the stability of your compound under those conditions using an appropriate analytical method like HPLC.

Q4: Will adjusting the pH of my solution help dissolve Δ³-Cefotiam?

A4: Yes, pH adjustment is a primary strategy for improving the solubility of ionizable compounds like Δ³-Cefotiam. The molecule contains both acidic (carboxylic acid) and basic (amino and dimethylamino groups) functionalities.[10][11] Systematically adjusting the pH to favor the formation of a more soluble salt form is a highly effective approach.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols to systematically address and resolve solubility issues with Δ³-Cefotiam.

Initial Assessment and Material Characterization

Before attempting advanced solubilization techniques, it is crucial to confirm the identity and purity of your starting material.

Protocol 1: Purity and Identity Verification using HPLC

  • Prepare a Saturated Solution: Add an excess of your Δ³-Cefotiam sample to a known volume of purified water (e.g., Milli-Q).

  • Equilibrate: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate Solid from Supernatant: Centrifuge the suspension and carefully collect the supernatant.

  • HPLC Analysis: Analyze the supernatant using a validated HPLC method for Cefotiam and its related substances.[5][12] This will help you identify the main component and any significant impurities.

Solubility Enhancement Techniques

If you have confirmed that your sample is predominantly Δ³-Cefotiam and still face solubility issues, the following techniques can be employed.

Protocol 2: pH-Based Solubility Enhancement

The solubility of Δ³-Cefotiam is expected to be pH-dependent. This protocol will help you determine the optimal pH for dissolution.

  • Prepare a pH Range of Buffers: Prepare a series of buffers covering a pH range from approximately 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Solubility Determination in Different Buffers:

    • Add a pre-weighed excess amount of your Δ³-Cefotiam sample to a fixed volume of each buffer.

    • Equilibrate the samples as described in Protocol 1.

    • After equilibration, measure the concentration of dissolved Δ³-Cefotiam in the supernatant of each buffered solution using a calibrated HPLC method.

  • Plot Solubility vs. pH: Create a graph of solubility as a function of pH to identify the pH at which the compound is most soluble.

Causality behind Experimental Choices:

  • Acidic pH: At a low pH, the amino groups on the thiazole ring and the dimethylamino group will be protonated, forming a cationic species which is generally more water-soluble.

  • Basic pH: At a higher pH, the carboxylic acid group will be deprotonated, forming an anionic species, which can also enhance aqueous solubility.

  • Isoelectric Point: There will be an intermediate pH (the isoelectric point) where the net charge on the molecule is zero, and at this pH, the solubility is typically at its minimum.

Protocol 3: Utilizing Co-solvents

If pH adjustment alone is insufficient, the use of water-miscible organic co-solvents can be explored.

  • Select Appropriate Co-solvents: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 50% v/v).

  • Determine Solubility: Measure the solubility of Δ³-Cefotiam in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.

  • Evaluate and Select: Choose the co-solvent system that provides the desired solubility without negatively impacting the stability or downstream application of your solution.

Data Presentation

Table 1: Example of pH-Dependent Solubility Data for a Cephalosporin

pHBuffer SystemSolubility (mg/mL)
2.00.1 M HCl15.2
4.00.1 M Acetate5.8
6.00.1 M Phosphate1.5
7.40.1 M Phosphate8.9
8.00.1 M Borate25.4

Note: This is illustrative data and does not represent actual measured values for Δ³-Cefotiam.

Visualizing Experimental Workflows

Diagram 1: Workflow for Troubleshooting Δ³-Cefotiam Solubility

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement cluster_2 Resolution start Solubility Issue with Δ³-Cefotiam check_purity Verify Purity and Identity (HPLC) start->check_purity ph_adjustment Protocol 2: pH Adjustment check_purity->ph_adjustment If purity is confirmed cosolvents Protocol 3: Co-solvent Addition ph_adjustment->cosolvents If still insoluble soluble Solubility Achieved ph_adjustment->soluble If successful cosolvents->soluble

Caption: A step-by-step workflow for addressing solubility issues of Δ³-Cefotiam.

Diagram 2: Chemical Rationale for pH-Dependent Solubility

G cluster_low_ph Low pH (e.g., < 4) cluster_isoelectric Isoelectric Point cluster_high_ph High pH (e.g., > 7) low_ph_structure Δ³-Cefotiam-NH3+ (Cationic, More Soluble) isoelectric_structure Δ³-Cefotiam-COO- / NH3+ (Zwitterionic, Less Soluble) low_ph_structure->isoelectric_structure Increase pH high_ph_structure Δ³-Cefotiam-COO- (Anionic, More Soluble) isoelectric_structure->high_ph_structure Increase pH

Caption: The effect of pH on the ionization state and solubility of Δ³-Cefotiam.

Concluding Remarks

Resolving the solubility issues of Δ³-Cefotiam requires a systematic and informed approach. By understanding the chemical nature of the molecule and methodically applying the troubleshooting steps outlined in this guide, researchers can successfully prepare aqueous solutions of this compound for their experimental needs. Always ensure to validate the stability of your final solution, especially when using methods that could potentially accelerate degradation.

References

  • BenchChem. (2025). A Critical Review of Analytical Methods for Quantification of Cefotaxime.
  • MedChemExpress. (n.d.). Cefotiam hydrochloride (SCE-963 hydrochloride).
  • National Center for Biotechnology Information. (n.d.). Cefotiam. PubChem.
  • BenchChem. (2025). Application Note and Protocol: Quantification of Cefotiam Dihydrochloride Hydrate in Biological Samples using HPLC.
  • Wikipedia. (n.d.). Cefotiam.
  • Sigma-Aldrich. (n.d.). Cefotiam dihydrochloride hydrate ≥98% (HPLC).
  • CymitQuimica. (n.d.). CAS 66309-69-1: Cefotiam hydrochloride.
  • PMC. (n.d.). Recent analytical methods for cephalosporins in biological fluids.
  • BenchChem. (2025). Cefotiam degradation under different pH and temperature conditions.
  • PubMed. (n.d.). Photodegradation paths of cefotaxime.
  • BenchChem. (2025). HPLC Technical Support Center: Cefotiam Impurity Analysis.
  • BenchChem. (2025). Navigating the Solubility Landscape of Cefotiam Dihydrochloride Hydrate: A Technical Guide.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefotiam Hydrochloride?.
  • MedChemExpress. (n.d.). Cefotiam (SCE-963).
  • PubMed. (n.d.). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin.
  • ResearchGate. (n.d.). Determination of related substances in cefotiam hydrochloride for injection.
  • PubMed. (n.d.). Clinical Pharmacokinetics of Cefotiam.
  • Selleck Chemicals. (n.d.). Cefotiam hydrochloride.
  • PubMed. (2001, May 15). Improvement of water-soluble cephalosporin derivatives having antibacterial activity against methicillin-resistant Staphylococcus aureus.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025, July 4).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • ResearchGate. (2024, August 8). SOLUBILITY ENHANCEMENT TECHNIQUES OF ANTI MICROBIAL AGENTS OF BCS CLASS II & IV DRUGS.
  • Frontiers. (2021, January 14). Study on Isomeric Impurities in Cefotiam Hydrochloride.
  • ResearchGate. (2021, January 15). Study on Isomeric Impurities in Cefotiam Hydrochloride.
  • PMC. (2021, January 15). Study on Isomeric Impurities in Cefotiam Hydrochloride.
  • Part I / Cefotiam Hydrochloride. (n.d.).

Sources

Troubleshooting

Technical Support Center: delta(3)-Cefotiam Degradation Analysis &amp; Troubleshooting

Welcome to the Technical Support Center for delta(3)-Cefotiam . This guide provides comprehensive, field-proven methodologies for identifying degradation products and isomeric impurities of delta(3)-Cefotiam using LC-MS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for delta(3)-Cefotiam . This guide provides comprehensive, field-proven methodologies for identifying degradation products and isomeric impurities of delta(3)-Cefotiam using LC-MS and NMR. It is designed for researchers and drug development professionals requiring rigorous, self-validating analytical workflows.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q: What are the primary degradation pathways of delta(3)-Cefotiam under stress conditions? A: Delta(3)-Cefotiam is a cephalosporin antibiotic, making its β-lactam ring highly susceptible to hydrolytic cleavage. Under acidic or alkaline conditions, the β-lactam ring opens, often leading to decarboxylation or the formation of lactone derivatives. Thermal stress (e.g., 60°C to 80°C) provides the activation energy required for double-bond migration, leading to the formation of isomeric impurities (such as the Δ2 isomer or other positional isomers). Oxidative stress typically targets the electron-rich sulfur atoms, yielding sulfoxide or sulfone degradation products. Understanding these pathways is critical for developing stability-indicating analytical methods 1.

Q: Why is column-switching LC-MS recommended over standard 1D-HPLC for identifying these impurities? A: Isomeric degradation products often co-elute with the parent delta(3)-Cefotiam peak due to nearly identical polarities and molecular weights. A column-switching (2D-LC) setup allows the first dimension to separate the main API from bulk impurities, while the second dimension isolates the specific co-eluting isomers. This prevents ion suppression from the highly concentrated parent drug in the mass spectrometer, enabling high-resolution structural elucidation of trace impurities 2.

Section 2: Self-Validating Experimental Protocols

To ensure a self-validating system, always run a control (unstressed) sample in parallel with the stressed samples. This confirms that any observed peaks are true degradation products and not artifacts of the sample matrix or mobile phase.

Protocol: Forced Degradation Sample Preparation

Step 1: Acidic Degradation

  • Dissolve 20 mg of delta(3)-Cefotiam in 1.0 mL of 0.1 M HCl.

  • Incubate the solution at room temperature for exactly 3 hours.

  • Critical Step: Neutralize the sample by adding an equimolar amount of 0.1 M NaOH to halt the degradation precisely at the 3-hour mark, preventing runaway hydrolysis 3.

Step 2: Alkaline Degradation

  • Dissolve 20 mg of delta(3)-Cefotiam in 1.0 mL of 0.1 M NaOH.

  • Incubate at room temperature for 3 hours. Alkaline conditions rapidly open the β-lactam ring, yielding penicilloic acid derivatives 4.

  • Neutralize with 1.0 mL of 0.1 M HCl prior to injection.

Step 3: Thermal Degradation

  • Place a solid sample of delta(3)-Cefotiam in a temperature-controlled oven.

  • Heat the sample at 60°C for 5 days, or at 80°C for 12 hours.

  • Allow the sample to cool to room temperature in a desiccator before dissolving in the mobile phase. This primarily induces isomerization 2.

Step 4: Oxidative Degradation

  • Dissolve 20 mg of delta(3)-Cefotiam in 1.0 mL of 10% H₂O₂.

  • Store the solution at room temperature for 20 minutes.

  • Inject immediately to observe sulfoxide formation 3.

Section 3: Troubleshooting Guide

Problem: Poor resolution between delta(3)-Cefotiam and its isomeric degradation products in the chromatogram.

  • Causality: Isomers have identical molecular weights and highly similar hydrophobicities, making standard C18 stationary phases insufficient for baseline separation.

  • Solution: Modify the mobile phase by adjusting the pH (e.g., using a phosphate buffer at pH 6.0) or switch to a stationary phase with different selectivity, such as a phenyl-hexyl column that offers pi-pi interactions. Alternatively, implement a column-switching method 1.

Problem: Complete loss of the parent delta(3)-Cefotiam peak during alkaline degradation, preventing accurate quantification.

  • Causality: The stress conditions are too harsh, leading to secondary or tertiary degradation where primary degradation products are further broken down.

  • Solution: Reduce the concentration of the stressor (e.g., use 0.01 M NaOH instead of 0.1 M) or shorten the exposure time from 3 hours to 30 minutes to capture the primary degradation kinetics 3.

Problem: Unknown peaks appearing in the blank injections.

  • Causality: Sample instability in the autosampler or contamination from the mobile phase/matrix.

  • Solution: Ensure the autosampler is cooled to 4°C to prevent on-tray degradation. Thoroughly degas the mobile phase and run system suitability tests before the main sequence 3.

Section 4: Quantitative Data Summary

The table below summarizes the expected mass shifts and structural mechanisms for common delta(3)-Cefotiam degradation products analyzed via LC-MS.

Degradation Product CategoryStress ConditionStructural MechanismObserved MW / Mass Shift
Parent (delta(3)-Cefotiam) ControlIntact cephalosporin coreMW 525.6 Da
Isomeric Impurities (e.g., Δ2) Thermal (60°C - 80°C)Double bond migrationMW 525.6 Da (Δ 0 Da)
Cefotiam Lactone Impurity Acidic (0.1 M HCl)β-lactam cleavage & lactonizationMW 352 Da (Δ -173.6 Da) 5
Penicilloic Acid Derivatives Alkaline (0.1 M NaOH)β-lactam ring hydrolysisMW 543.6 Da (Δ +18 Da)
Sulfoxide Derivatives Oxidative (10% H₂O₂)S-oxidation of dihydrothiazineMW 541.6 Da (Δ +16 Da)

Section 5: Visualizations

DegradationPathway Parent delta(3)-Cefotiam (Parent API) Thermal Thermal Stress (60°C - 80°C) Parent->Thermal Hydrolytic Hydrolytic Stress (Acidic / Alkaline) Parent->Hydrolytic Oxidative Oxidative Stress (10% H2O2) Parent->Oxidative Isomer Isomeric Impurities (e.g., Δ2 Isomer) Thermal->Isomer Double bond migration Lactone β-Lactam Ring Opening (Lactone / Penicilloic Acid) Hydrolytic->Lactone Hydrolysis Sulfoxide S-Oxidation Products (Sulfoxides / Sulfones) Oxidative->Sulfoxide Oxidation

Fig 1. Primary degradation pathways of delta(3)-Cefotiam under stress conditions.

AnalyticalWorkflow Step1 Forced Degradation Step2 Neutralization & Filtration Step1->Step2 Step3 2D-LC Separation Step2->Step3 Step4 ESI-MS/MS Analysis Step3->Step4 Step5 NMR Elucidation Step4->Step5

Fig 2. Self-validating LC-MS/NMR analytical workflow for impurity elucidation.

References

  • Frontiers in Chemistry. Study on Isomeric Impurities in Cefotiam Hydrochloride.[Link]

  • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. [Link]

  • Google Patents. Preparation method of cefotiam hydrochloride lactone (CN103570745A).

Sources

Optimization

Technical Support Center: Purifying delta(3)-Cefotiam from Residual Solvents

Welcome to the Advanced Technical Support Center for cephalosporin purification. This guide is specifically engineered for researchers and drug development professionals dealing with delta(3)-Cefotiam (CAS 142182-63-6) ,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cephalosporin purification. This guide is specifically engineered for researchers and drug development professionals dealing with delta(3)-Cefotiam (CAS 142182-63-6) , a known isomeric impurity of the broad-spectrum antibiotic Cefotiam.

Because delta(3)-Cefotiam is highly susceptible to thermal degradation (specifically β-lactam ring hydrolysis and further isomerization), traditional high-temperature drying methods for solvent removal are non-viable. This guide provides mechanistic troubleshooting, self-validating analytical protocols, and advanced removal techniques to ensure compliance with ICH Q3C standards without compromising sample integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard vacuum drying protocols fail to remove acetone and ethyl acetate from my delta(3)-Cefotiam samples?

Causality & Mechanism: During the rapid precipitation or crystallization of cephalosporins, solvent molecules often become deeply occluded (trapped) within the crystal lattice rather than merely adsorbed to the surface. Standard vacuum drying only efficiently removes surface-adsorbed solvents. Because delta(3)-Cefotiam is thermo-labile, increasing the drying temperature above 40°C to force out occluded solvents will trigger thermal degradation and β-lactam ring hydrolysis 1.

Q2: How can I remove these occluded solvents without applying heat?

The Solution: You must intervene during the crystallization phase rather than relying solely on post-crystallization drying. Applying ultrasonic treatment (sonocrystallization) during the precipitation phase induces acoustic cavitation. This micro-agitation prevents the agglomeration of crystals and disrupts the lattice formation just enough to prevent solvent inclusion. Consequently, the residual solvent is restricted to surface adsorption, which can then be easily removed via low-temperature vacuum drying (<50 mbar at 20–35°C) 1.

Q3: Is lyophilization a viable alternative for residual solvent removal in this context?

Causality & Mechanism: Yes. Lyophilization (freeze-drying) circumvents thermal degradation entirely. By dissolving the delta(3)-Cefotiam in an appropriate solvent and forcing it out of solution using a volatilizable anti-solvent under freezing conditions, the solvent sublimes under vacuum. This leaves behind an amorphous or crystalline lyophilizate free of residual organic solvents 2.

Troubleshooting Start High Residual Solvent in GC-FID Analysis Check Is solvent trapped in crystal lattice? Start->Check Surface Surface Adsorption (Easy to remove) Check->Surface No Lattice Lattice Occlusion (Hard to remove) Check->Lattice Yes Action1 Increase Vacuum Time or Anti-Solvent Wash Surface->Action1 Action2 Implement Ultrasound During Crystallization Lattice->Action2

Decision matrix for resolving high residual solvent levels in cephalosporin samples.

Part 2: Step-by-Step Methodologies

Protocol A: Ultrasound-Assisted Solvent Removal

This protocol ensures solvent removal from the bulk material itself without inducing thermal isomerization of the delta(3)-Cefotiam sample 3.

  • Suspension Preparation: Suspend the delta(3)-Cefotiam crude product in the primary crystallization solvent (e.g., an acetone/water mixture).

  • Sonocrystallization: Introduce an ultrasonic probe into the reactor. Apply ultrasonic treatment (e.g., 20 kHz) during the addition of the anti-solvent or during the cooling phase. Causality: The acoustic cavitation controls particle size and prevents the solvent from being enclosed within the forming crystal lattice.

  • Isolation: Separate the solid precipitate via vacuum filtration.

  • Low-Temperature Drying: Transfer the isolated solid to a vacuum oven. Apply a reduced pressure of ≤20 mbar at a strictly controlled temperature of 30°C for 12–24 hours.

Workflow A delta(3)-Cefotiam Solvent Suspension B Ultrasonic Treatment (20 kHz, limits occlusion) A->B C Filtration / Isolation B->C D Low-Temp Vacuum Drying (<50 mbar, 20-35°C) C->D E Solvent-Free delta(3)-Cefotiam (ICH Q3C Compliant) D->E

Ultrasound-assisted solvent removal workflow for delta(3)-Cefotiam.

Protocol B: Self-Validating GC-FID Headspace Analysis

To prove that the residual solvents have been successfully removed to safe levels, a Gas Chromatography-Flame Ionization Detection (GC-FID) method with Headspace sampling is required 4. This protocol is designed as a self-validating system; if the System Suitability Testing (SST) fails, the run is automatically invalidated, ensuring absolute trustworthiness of the data.

  • Sample Preparation: Dissolve 50 mg of the dried delta(3)-Cefotiam sample in 5.0 mL of N,N-Dimethylformamide (DMF) in a headspace vial. Seal immediately.

  • Standard Preparation: Prepare a reference solution in DMF containing Acetone, Ethyl Acetate, Isopropanol, Dichloromethane, and Acetonitrile at their respective ICH Q3C limit concentrations.

  • Headspace Conditions: Condition the vial at 80°C for 30 minutes to drive volatile solvents into the gas phase without degrading the non-volatile Cefotiam matrix 5.

  • GC Parameters:

    • Column: Agilent DB-624 (30 m × 0.53 mm, 3.0 μm) or equivalent.

    • Injection Port: 140°C. Detector (FID): 250°C.

    • Oven Program: 40°C (hold 20 min) -> ramp 10°C/min to 240°C.

  • Self-Validation (SST Criteria):

    • Resolution: The resolution between co-eluting peaks (e.g., Acetone and Isopropanol) must be ≥ 1.5.

    • Repeatability: The Relative Standard Deviation (RSD) of 5 replicate injections of the Standard Preparation must be ≤ 5.0%.

    • Recovery: Spike a known amount of solvent into a blank sample; recovery must fall between 90.0% and 110.0%. If these criteria are met, the absence of solvent peaks in the sample chromatogram definitively proves successful purification.

Part 3: Quantitative Data & Parameters

The following table summarizes the regulatory limits for common solvents used in the synthesis and purification of Cefotiam derivatives, alongside their typical analytical recovery rates using the validated GC-FID method.

Table 1: ICH Q3C Limits & GC-FID Validation Parameters for Cefotiam Solvents

SolventICH Q3C ClassConcentration Limit (ppm)GC-FID Detection Range (μg)Avg. Recovery Rate (%)
DichloromethaneClass 26000.071 - 0.84799.03 - 104.79
AcetonitrileClass 24100.071 - 0.84799.03 - 104.79
AcetoneClass 35,0000.071 - 0.84799.03 - 104.79
Ethyl AcetateClass 35,0000.071 - 0.84799.03 - 104.79
IsopropanolClass 35,0000.071 - 0.84799.03 - 104.79

(Data synthesized from ICH Q3C guidelines 5 and validated headspace methodologies 4)

References

  • A novel process of residual solvent removal (WO2012123502A1 / EP2500072A1). Google Patents.
  • Determination of Residual Solvents in Raw Material Drug of Cefotiam Hexetil Hydrochloride by Gas Chromatography with Head-space Sampling . 医药导报 (Medical Herald). URL: [Link]

  • Study on Isomeric Impurities in Cefotiam Hydrochloride . ResearchGate. URL:[Link]

  • ICH Q3C Impurities: Residual Solvents . USP-NF. URL:[Link]

  • Lyophilization process and products obtained thereby . Rospatent. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Δ³-Cefotiam and Third-Generation Cephalosporins

This guide provides an in-depth, objective comparison of the cephalosporin antibiotic Δ³-Cefotiam against the broader class of third-generation cephalosporins. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the cephalosporin antibiotic Δ³-Cefotiam against the broader class of third-generation cephalosporins. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to explore the causal relationships between molecular structure, in vitro activity, pharmacokinetic profiles, and clinical application. By grounding our analysis in experimental data and established scientific principles, we aim to provide a self-validating resource that empowers informed decision-making in both research and clinical development settings.

While sometimes classified as a second-generation agent, Cefotiam's aminothiazole side chain gives it properties that warrant a direct comparison with the third generation, offering a unique perspective on the structure-activity relationships within the cephalosporin family.[1][2][3]

The Universal Cephalosporin Mechanism: Inhibiting Cell Wall Synthesis

Both Cefotiam and third-generation cephalosporins are bactericidal agents that share a core mechanism of action with all β-lactam antibiotics.[4][5] They disrupt the synthesis of the peptidoglycan layer, a critical component that provides structural integrity to the bacterial cell wall.[4][6]

This is achieved by targeting and irreversibly binding to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[6][7] By mimicking the D-Ala-D-Ala substrate of the PBP, the cephalosporin acylates the enzyme's active site, rendering it inactive.[4] This inhibition halts the cross-linking of peptidoglycan chains, weakening the cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7][8]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Wall Cross-linked Peptidoglycan Cell Wall PBP->Wall Catalyzes Cross-linking Precursors Peptidoglycan Precursors Precursors->PBP Normal Synthesis Lysis Cell Lysis (Bacterial Death) Wall->Lysis Weakened Wall Leads to Cephalosporin Cephalosporin (e.g., Cefotiam, Ceftriaxone) Cephalosporin->PBP Binds to & Inhibits

Caption: General mechanism of action for cephalosporin antibiotics.

In Vitro Activity: A Comparative Antibacterial Spectrum

The true differentiation between these antibiotics lies in their spectrum of activity, which is a direct consequence of their chemical structure, affinity for different PBPs, and stability against bacterial β-lactamases. Third-generation cephalosporins are renowned for their enhanced activity against Gram-negative bacteria compared to earlier generations, a result of modifications that increase their resistance to many β-lactamase enzymes.[9][10]

Cefotiam also possesses broad-spectrum activity against both Gram-positive and Gram-negative organisms but is generally not effective against Pseudomonas aeruginosa.[2][7] In contrast, certain third-generation cephalosporins, such as Ceftazidime, are specifically valued for their anti-pseudomonal coverage.[11]

The following table summarizes Minimum Inhibitory Concentration (MIC) data from comparative studies. Lower MIC values indicate greater in vitro potency.

PathogenCefotiam MIC (µg/mL)Ceftriaxone MIC (µg/mL)Cefotaxime MIC (µg/mL)
Escherichia coli 0.5[12]0.06[12]0.25[13]
Klebsiella pneumoniae --≤0.06 - 0.25[14]
Proteus mirabilis 1.56[15]-≤0.06[14]
Staphylococcus aureus 0.25 - 32[1]-1 - >128[13]
Streptococcus pneumoniae --≤0.015 - 0.5[14]
Bacteroides fragilis 16 - >128[1]->128[13]

Data presented are representative values from cited sources and can vary between specific strains and testing conditions.

Expertise & Experience: The data clearly illustrates the superior potency of third-generation agents like Ceftriaxone against key Gram-negative pathogens like E. coli, as indicated by its significantly lower MBC value (0.06 µg/ml vs 0.5 µg/ml for Cefotiam).[12] This enhanced activity is a primary reason for their selection in treating serious Gram-negative infections. While Cefotiam shows activity against S. aureus, its wide MIC range suggests variable efficacy, whereas third-generation agents like Cefotaxime generally have less reliable activity against staphylococci compared to first-generation cephalosporins.[13]

Pharmacokinetic Profiles: The Journey Through the Body

The pharmacokinetic properties of an antibiotic are critical as they dictate the dosing regimen, tissue penetration, and ultimately, the ability to achieve and maintain therapeutic concentrations at the site of infection. Significant differences exist between Cefotiam and the various third-generation cephalosporins.

ParameterΔ³-CefotiamCeftriaxoneCefotaxime
Administration Route Intravenous, Intramuscular[2]Intravenous, Intramuscular[16]Intravenous, Intramuscular[16]
Elimination Half-life ~1 hour[17][18]5.8 - 8.7 hours[16][19]~1 hour (Parent)[19][20]
Protein Binding ~40%[17][18]85-95%[14][16]35-45%[14][20]
Metabolism Stable against hepatic metabolism[18]Not significantly metabolized[16]Metabolized to active desacetylcefotaxime[16][20]
Primary Excretion Renal (50-70% unchanged)[18][21]Primarily renal; significant biliary excretion[16]Primarily renal[16]
CSF Penetration Not typically used for meningitisExcellent[11][16][22]Excellent[11][16][22]

Trustworthiness: The most striking difference is the elimination half-life. Ceftriaxone's exceptionally long half-life of over 8 hours is due to its high degree of protein binding and allows for a convenient once-daily dosing regimen.[11][16] In contrast, the shorter half-lives of Cefotiam and Cefotaxime necessitate more frequent administration.[18][23]

Furthermore, the high protein binding of Ceftriaxone (95%) means that a smaller fraction of the drug is free and active at any given time.[14] This can be a critical consideration, as some in vitro studies have shown that the bactericidal activity of Ceftriaxone is significantly diminished in the presence of serum albumin compared to Cefotaxime, which has lower protein binding.[14][24] Cefotaxime is also unique in that it is metabolized into desacetylcefotaxime, a compound that is also biologically active and contributes to its overall therapeutic effect.[16]

Clinical Efficacy and Applications

The differences in antibacterial spectrum and pharmacokinetics translate directly into distinct clinical applications.

  • Δ³-Cefotiam: Is indicated for a variety of infections, including postoperative infections, respiratory tract infections, and complicated urinary tract infections.[2][25] Its stability and broad coverage make it particularly useful for surgical prophylaxis.[2] However, its lack of activity against P. aeruginosa and poorer penetration into the central nervous system (CSF) limit its use in more severe, systemic infections.[2][3]

  • Third-Generation Cephalosporins: This class is a cornerstone for treating serious infections. Agents like Ceftriaxone and Cefotaxime are drugs of choice for bacterial meningitis due to their ability to achieve therapeutic concentrations in the CSF.[22] They are widely used for community-acquired pneumonia, complicated urinary tract infections, gonorrhea, and gram-negative sepsis.[11][26] The choice between agents often depends on the dosing convenience (Ceftriaxone once-daily) and the specific pathogen suspected.[23] For instance, Ceftazidime is often reserved for infections where Pseudomonas aeruginosa is a concern.

Experimental Protocol: MIC Determination by Broth Microdilution

To ensure the scientific integrity of comparative data, standardized protocols are essential. The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro test to quantify an antibiotic's potency.

Trustworthiness: This protocol is a self-validating system. The inclusion of a growth control (no antibiotic) validates that the medium and inoculum are viable, while the sterility control (no bacteria) ensures the medium is not contaminated. Adherence to a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is critical for reproducibility, as a higher inoculum size can sometimes lead to higher, erroneous MIC values.[13]

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock: Prepare a stock solution of the antibiotic (e.g., Cefotiam) in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform twofold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies to inoculate a saline solution or broth, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Final Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except the sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + bacteria, no antibiotic) and a negative/sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

The comparison between Δ³-Cefotiam and third-generation cephalosporins reveals a classic trade-off in antibiotic development.

  • Δ³-Cefotiam emerges as a reliable, broad-spectrum agent with a balanced profile against both Gram-positive and Gram-negative bacteria. Its pharmacokinetic profile, characterized by a short half-life and moderate protein binding, makes it suitable for applications like surgical prophylaxis and treating less severe community-acquired infections where multiple daily doses are acceptable.

  • Third-generation cephalosporins , particularly agents like Ceftriaxone and Cefotaxime, represent a significant advancement in potency against Gram-negative pathogens. Their key advantages—excellent CSF penetration and, in the case of Ceftriaxone, a long elimination half-life allowing for once-daily dosing—position them as indispensable tools for managing severe, life-threatening infections such as meningitis and sepsis.

The choice between these agents is therefore not a matter of inherent superiority, but of strategic selection based on a deep understanding of the target pathogen's susceptibility, the site and severity of the infection, and the distinct pharmacokinetic advantages each drug offers. This guide provides the foundational data and experimental context to support such evidence-based decisions in the ongoing effort to optimize antimicrobial therapy.

References

  • StatPearls. (2023, June 4). Third-Generation Cephalosporins. National Center for Biotechnology Information. [Link]

  • Carbon, C., Contrepois, A., & Lamotte-Brasseur, J. (1987). Comparative efficacy of cefotiam, cefmenoxime, and ceftriaxone in experimental endocarditis and correlation with pharmacokinetics and in vitro efficacy. Antimicrobial Agents and Chemotherapy, 31(5), 728–732. [Link]

  • Nevada Medicaid. (2014, September 19). Therapeutic Class Overview Third Generation Cephalosporins. [Link]

  • Wikipedia. (n.d.). Cephalosporin. [Link]

  • Drugs.com. (2023, April 12). List of Third Generation Cephalosporins + Uses, Types & Side Effects. [Link]

  • Garzone, P., Lyon, J., & Yu, V. L. (1983). Third-Generation and Investigational Cephalosporins: I. Structure-Activity Relationships and Pharmacokinetic Review. Drug Intelligence & Clinical Pharmacy, 17(7-8), 507–515. [Link]

  • Dr. Oracle. (2025, April 7). What are third-generation cephalosporins (antibiotics)?[Link]

  • RxList. (2021, May 10). Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • ResearchGate. (2024, February 6). A Review on the Use of Third-Generation Cephalosporins on Gram-Positive and Gram-Negative Bacteria Based on its Spectrum of Activity. [Link]

  • Harding, S. M., & Wise, R. (1985). Pharmacokinetics of the third-generation cephalosporins. The American Journal of Medicine, 79(2A), 36-43. [Link]

  • urology-textbook.com. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. [Link]

  • Nath, T., et al. (2024, May 31). Activity of cefotaxime versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, in vitro Indian study. Medical Journal of Dr. D.Y. Patil Vidyapeeth. [Link]

  • Luthy, R., & Blaser, J. (1985). Clinical pharmacokinetics of the third generation cephalosporins. Clinical Pharmacokinetics, 10(2), 101-143. [Link]

  • Slideshare. (n.d.). Third generation cephalosporins. [Link]

  • MSD Manual Professional Edition. (n.d.). Cephalosporins. [Link]

  • ResearchGate. (2022, January 22). (PDF) Third Generation Cephalosporins. [Link]

  • ResearchGate. (2024, September 7). Cefotaxime Versus Ceftriaxone: A Comprehensive Comparative Review. [Link]

  • Nath, T., & Sanyal, A. K. (1995). Antimicrobial activity of ceftriaxone compared with cefotaxime in the presence of serum albumin. The Canadian Journal of Infectious Diseases, 6(3), 149–152. [Link]

  • Vanhoof, R., Gordts, B., Coignau, H., & Butzler, J. P. (1984). Cefotetan: antimicrobial activity in-vitro compared with that of cefotaxime. The Journal of Antimicrobial Chemotherapy, 14(4), 335–340. [Link]

  • Covelli, A., et al. (1994). Cefotaxime twice daily versus ceftriaxone once daily. A randomized controlled study in patients with serious infections. Chemotherapy, 40(3), 205–210. [Link]

  • National Center for Biotechnology Information. (n.d.). Cefotiam. PubChem. [Link]

  • WikiDoc. (2015, April 10). Cefotiam. [Link]

  • Wikipedia. (n.d.). Cefotiam. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). CEFOTIAM. Inxight Drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Evolving Landscape of Antibiotic Drug Discovery: Cefotiam Hydrochloride's Role. [Link]

  • MIMS Philippines. (n.d.). Cefotiam: Uses & Dosage. [Link]

  • Leroy, A., Humbert, G., & Fillastre, J. P. (1980). Pharmacokinetics of cefotiam in normal humans. Antimicrobial Agents and Chemotherapy, 18(6), 958–960. [Link]

  • Patsnap Synapse. (2024, June 14). What is Cefotiam Hydrochloride used for?[Link]

  • Wikipedia. (n.d.). Cefotaxime. [Link]

  • Fillastre, J. P., Leroy, A., & Humbert, G. (1987). Clinical pharmacokinetics of cefotiam. Journal of Antimicrobial Chemotherapy, 20 Suppl A, 1–10. [Link]

  • Brisson, A. M., et al. (1984). Pharmacokinetics of cefotiam administered intravenously and intramuscularly to healthy adults. Antimicrobial Agents and Chemotherapy, 26(4), 513–518. [Link]

  • Brisson, A. M., et al. (1984). Pharmacokinetics of cefotiam administered intravenously and intramuscularly to healthy adults. Antimicrobial Agents and Chemotherapy, 26(4), 513-518. [Link]

  • Stratchounski, L. S. (2001). Oral third-generation cephalosporins in the treatment of community-acquired urinary tract infections. Clinical Microbiology and Antimicrobial Chemotherapy, 3(1), 43-50. [Link]

  • Kasi, V. S., & Thaver, D. (2013). Third generation cephalosporins versus conventional antibiotics for treating acute bacterial meningitis. The Cochrane Database of Systematic Reviews, 2013(4), CD001832. [Link]

  • Nevada Medicaid. (2012, August 1). Therapeutic Class Review Third Generation Cephalosporins. [Link]

  • Kaiser Permanente Division of Research. (2021, March 27). Third-Generation Cephalosporin Resistance and Associated Discordant Antibiotic Treatment in Emergency Department Febrile Urinary Tract Infections. [Link]

  • ResearchGate. (2026, January 21). Clinical evaluation of cefotiam (SCE-963) in complicated urinary tract infections : A comparative study with cefazolin by a randomized double blind technique. [Link]

Sources

Comparative

Comprehensive Guide to Bioequivalence Study Design for Δ³-Cefotiam Formulations

Introduction In the landscape of generic drug development, proving the bioequivalence (BE) of cephalosporin antibiotics requires a rigorous synthesis of clinical pharmacokinetics and highly specific analytical chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of generic drug development, proving the bioequivalence (BE) of cephalosporin antibiotics requires a rigorous synthesis of clinical pharmacokinetics and highly specific analytical chemistry. Δ³-Cefotiam (CAS 142182-63-6) is the active isomer of the second-generation cephalosporin, cefotiam, known for its broad-spectrum efficacy against Gram-positive and Gram-negative pathogens via the inhibition of penicillin-binding proteins [1].

As a Senior Application Scientist, I frequently observe generic submissions fail not due to poor formulation, but due to flawed BE study designs that fail to account for the molecule's rapid clearance and ex vivo instability. This guide objectively compares Δ³-Cefotiam formulations (intravenous vs. oral prodrugs) and establishes a field-proven, self-validating protocol for conducting robust bioequivalence studies [2].

Pharmacokinetic Profiling & Formulation Comparison

To design an effective BE study, we must first compare the Test formulation against the Reference Listed Drug (RLD). Cefotiam is primarily administered either as an intravenous injection (cefotiam dihydrochloride) or as an oral prodrug (cefotiam hexetil hydrochloride) [3].

The Causality of Prodrug Formulation: Δ³-Cefotiam is highly polar, resulting in poor intestinal permeability. To bypass this, the molecule is esterified into cefotiam hexetil . Once absorbed, intestinal esterases rapidly cleave the hexetil group to release the active Δ³-Cefotiam into systemic circulation.

Table 1: Comparative Pharmacokinetic Parameters of Cefotiam Formulations
PK ParameterCefotiam IV (1g)Cefotiam Hexetil Oral (400mg)Causality & BE Study Implication
Bioavailability (

)
100%~45%Oral formulations require esterase cleavage, leading to high first-pass variability.

End of infusion2.1 hoursDictates blood sampling intervals (frequent early sampling for IV, delayed for oral).

30–170 µg/mL2.6 µg/mLDetermines the required dynamic range for the LC-MS/MS calibration curve.
Half-life (

)
0.6 – 1.1 hours0.6 – 1.1 hoursThe extremely short half-life allows for a rapid washout period (e.g., 7 days) [4].
Protein Binding 40%40%Moderate binding necessitates thorough protein disruption during sample extraction.

Data synthesized from established pharmacokinetic profiles of cefotiam formulations.

Pathway A Cefotiam Hexetil (Oral Prodrug) B Intestinal Esterases (Cleavage) A->B Absorption C Δ³-Cefotiam (Active Isomer) B->C Hydrolysis D Penicillin-Binding Proteins (Cell Wall Inhibition) C->D Mechanism of Action E Renal Excretion (Unchanged) C->E Elimination (T½ ~1h)

Metabolic activation and elimination pathway of Cefotiam hexetil to active Δ³-Cefotiam.

Clinical Protocol: Two-Way Crossover Design

To objectively compare a Test formulation of Cefotiam Hexetil against the RLD, a randomized, two-period, two-sequence, single-dose crossover design is the industry standard.

Causality behind Fasting vs. Fed States: Because cefotiam hexetil is a prodrug, its absorption is heavily influenced by gastric emptying rates and food-induced changes in intestinal esterase activity. Therefore, regulatory agencies require both fasting and fed BE studies to ensure the generic formulation performs identically under all physiological conditions.

Step-by-Step Clinical Methodology
  • Subject Screening: Enroll healthy adult volunteers (18-55 years) with normal renal function (creatinine clearance >90 mL/min), as Δ³-Cefotiam is primarily eliminated unchanged via the kidneys [4].

  • Dosing (Period 1): Administer 400 mg of Test or Reference cefotiam hexetil with 240 mL of ambient water.

  • Blood Sampling: Collect venous blood (4 mL) into

    
     tubes at pre-dose (0h), 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 6.0, 8.0, and 10.0 hours.
    
  • Cold-Chain Processing (Critical): Centrifuge immediately at 3000 rpm for 10 mins at 4°C. Causality: Cephalosporins are notoriously unstable. At room temperature, the active Δ³ double bond migrates to the inactive Δ² position. Maintaining a strict cold chain prevents this ex vivo degradation.

  • Washout & Period 2: After a 7-day washout (exceeding

    
     to eliminate carryover), cross over the subjects to the alternate formulation.
    

Self-Validating System (Clinical): The sampling schedule is intrinsically validated by the


 calculation. If the extrapolated area exceeds 20% of the total 

, the protocol invalidates itself, proving that the sampling duration was prematurely terminated and failed to capture the true elimination phase.

BE_Workflow Start Healthy Volunteers (Fasted/Fed) Group1 Sequence TR (Test -> Ref) Start->Group1 Group2 Sequence RT (Ref -> Test) Start->Group2 Washout 7-Day Washout Period (>5 Half-lives) Group1->Washout Period 1 Group2->Washout Period 1 P2_G1 Administer Reference Washout->P2_G1 P2_G2 Administer Test Washout->P2_G2 Analysis LC-MS/MS & PK Analysis P2_G1->Analysis Period 2 P2_G2->Analysis Period 2

Two-way crossover study design for Δ³-Cefotiam bioequivalence evaluation.

Analytical Methodology: Quantifying the Active Isomer

Accurate quantification of Δ³-Cefotiam in human plasma requires a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS method [5]. The method must be capable of baseline-resolving the active Δ³-isomer from any trace Δ²-isomer impurities.

Step-by-Step Analytical Protocol (Solid-Phase Extraction)
  • Internal Standard (IS) Addition: Spike 500 µL of plasma with a structural analog IS (e.g., Cefazolin) to normalize extraction recovery variations.

  • Solid-Phase Extraction (SPE): Condition an Oasis HLB cartridge with 1 mL methanol followed by 1 mL water. Load the plasma sample. Causality: SPE is chosen over simple protein precipitation to eliminate phospholipid matrix effects that cause severe ion suppression in mass spectrometry detectors.

  • Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water. Elute the Δ³-Cefotiam with 1 mL of 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 30°C. Reconstitute in 200 µL of mobile phase (0.1 M ammonium acetate buffer : acetonitrile, 95:5 v/v, pH 5.6) [5].

  • Chromatographic Separation: Inject 20 µL onto a C18 column (250 mm x 4.6 mm, 5 µm). Isocratic elution at 0.8 mL/min ensures separation. Detection is performed at 254 nm (UV) or via MRM transitions in MS.

Self-Validating System (Analytical): The inclusion of the Internal Standard (IS) acts as a self-validating mechanism for every single injection. If the IS peak area deviates by >15% from the batch mean, it automatically flags an extraction failure or matrix suppression, invalidating that specific sample run and triggering a re-assay.

Analytical Sample Plasma Sample (Spiked with IS) SPE Solid-Phase Extraction (Oasis HLB) Sample->SPE Evap Nitrogen Evaporation & Reconstitution SPE->Evap LCMS RP-HPLC / UV or MS (Quantify Δ³-Cefotiam) Evap->LCMS

Sample preparation and analytical quantification workflow for Δ³-Cefotiam in plasma.

Data Analysis & Bioequivalence Criteria

The final step is the statistical comparison of the Test and Reference formulations using non-compartmental analysis (NCA).

  • Primary Endpoints: Maximum plasma concentration (

    
    ) and Area Under the Curve from time zero to the last measurable concentration (
    
    
    
    ).
  • Acceptance Criteria: The Test formulation is deemed bioequivalent to the Reference if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of both

    
     and 
    
    
    
    fall entirely within the strict regulatory boundaries of 80.00% to 125.00% .

References

  • delta(3)-Cefotiam | CID 132416 , PubChem - National Institutes of Health. Available at:[Link]

  • Cefotiam , Wikipedia. Available at:[Link]

  • Pharmacokinetics of cefotiam administered intravenously and intramuscularly to healthy adults , PMC - National Institutes of Health. Available at: [Link]

Sources

Validation

inter-laboratory validation of delta(3)-Cefotiam detection limits

As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter the analytical hurdles associated with quantifying cephalosporin isomers. Cefotiam, a broad-spectrum second-gen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter the analytical hurdles associated with quantifying cephalosporin isomers. Cefotiam, a broad-spectrum second-generation cephalosporin, is highly susceptible to double-bond migration. This structural instability leads to the formation of isomeric impurities, most notably


-cefotiam  (also referred to as d3-cefotiam or the 

isomer)[1][2].

Accurately determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this specific isomer is a critical regulatory requirement for pharmacokinetic profiling and the quality control of cefotiam hydrochloride formulations[3]. However, inter-laboratory validation studies frequently reveal significant discrepancies in these detection limits.

This guide objectively compares current analytical methodologies, dissects the causality behind detection variance, and establishes a self-validating protocol to ensure robust inter-laboratory standardization.

Methodological Causality: Why Detection Limits Fluctuate

Before comparing instrumental platforms, it is essential to understand the physicochemical causality behind the variance in


-cefotiam detection across different laboratories.
  • Ex Vivo Isomerization (The Temperature/pH Trap): The cephalosporin core is notoriously sensitive to thermal stress and pH shifts. If sample preparation is not strictly temperature-controlled, spontaneous isomerization (

    
    ) occurs during the extraction phase. This artificially inflates the 
    
    
    
    -cefotiam baseline, degrading the true LOD and ruining inter-laboratory reproducibility.
  • Chromatographic Co-elution:

    
    -cefotiam and the parent cefotiam molecule share identical molecular weights (525.6  g/mol ) and highly similar polarities[2]. On standard C18 stationary phases under isocratic conditions, the critical pair resolution (
    
    
    
    ) often falls below 1.5. The resulting peak tailing obscures the trace signals of the isomer.
  • Matrix Suppression: In complex biological matrices (e.g., serum, blister fluid), endogenous proteins precipitate unpredictably. Traditional UV detection at 254 nm suffers from severe background noise in these matrices, hard-capping the LOD in the 10–20 ng/mL range[4].

Comparative Performance of Detection Platforms

To establish a consensus for inter-laboratory validation, we must evaluate the three primary analytical platforms utilized across participating laboratories. The table below synthesizes the validation metrics based on field-proven data.

Analytical PlatformCritical Pair Resolution (

)
Inter-Lab LOD (ng/mL)Inter-Lab LOQ (ng/mL)Reproducibility (RSD%)Primary Limitation
HPLC-UV (Isocratic) < 1.510.0 – 20.0[4]50.012.5%High susceptibility to matrix interference and baseline noise.
UHPLC-DAD (Gradient) > 2.0~5.0[3]15.06.5%Requires high-pressure systems; UV lacks absolute structural specificity.
LC-MS/MS (MRM) > 2.0< 0.51.53.2%High capital cost and requirement for highly trained operators.

Data Summary: While HPLC-UV is ubiquitous, its LOD is insufficient for trace pharmacokinetic tracking. LC-MS/MS stands as the gold standard for inter-laboratory validation due to its sub-nanogram sensitivity and mass-specific isolation.

Inter-Laboratory Validation Workflow

To ensure that the LOD is an intrinsic property of the method rather than an artifact of a single optimized instrument, a rigorous inter-laboratory validation workflow must be deployed following ICH Q2(R1) guidelines.

G Start Phase 1: Method Standardization (Central Lab) Dist Phase 2: Sample Distribution (Spiked & Blank Matrices) Start->Dist Lab1 Participating Lab A (UHPLC-DAD) Dist->Lab1 Lab2 Participating Lab B (LC-MS/MS) Dist->Lab2 Lab3 Participating Lab C (HPLC-UV) Dist->Lab3 Analysis Phase 3: Data Consolidation & Statistical Analysis Lab1->Analysis Lab2->Analysis Lab3->Analysis Output Determine Inter-Lab LOD/LOQ for delta(3)-Cefotiam Analysis->Output

Workflow for .

Self-Validating Experimental Protocol: LC-MS/MS Quantification

Step 1: Matrix Deproteinization and Extraction (Strict Thermal Control)

Causality: Acetonitrile precipitation followed by dichloromethane extraction removes lipophilic matrix components while keeping the aqueous phase pristine[4]. Maintaining a 4°C environment prevents the ex vivo isomerization of the cephalosporin core.

  • Aliquot 100 µL of biological fluid (spiked validation sample or unknown) into a pre-chilled microcentrifuge tube (4°C).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new chilled vial and add 300 µL of dichloromethane to extract the acetonitrile. Centrifuge again to separate the organic and aqueous phases.

  • Isolate the upper aqueous phase. Critical: Immediately freeze at -80°C until injection to halt any dynamic

    
     shifting[4].
    
Step 2: Chromatographic Separation

Causality: A sub-2-micron particle column is mandatory to achieve the theoretical plates required to baseline-resolve the isomers before they enter the mass spectrometer.

  • Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH strictly controlled to prevent on-column degradation).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 40% B over 6 minutes. Flow rate: 0.4 mL/min. Column temperature: 25°C[3].

Step 3: Mass Spectrometry (MRM Mode)
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Transitions: Monitor the specific fragmentation patterns of

    
    -cefotiam (Precursor m/z 526.1 
    
    
    
    Product ions).
Step 4: The Self-Validation Gate (System Suitability Test)

Before running the validation batch, the system MUST pass these criteria to prove it is capable of the stated detection limits:

  • Sensitivity Check: Inject a 0.5 ng/mL standard. The Signal-to-Noise (S/N) ratio must be

    
     3 (validating the LOD).
    
  • Resolution Check: Inject a mixed standard of cefotiam and

    
    -cefotiam. The resolution (
    
    
    
    ) must be
    
    
    1.5.
  • Actionable Insight: If

    
     < 1.5, the column is degraded or the mobile phase pH has drifted. The system is invalid for isomer detection. Do not proceed with sample analysis. 
    

Conclusion

While traditional HPLC-UV methods provide a functional LOD of 10-20 ng/mL for


-cefotiam[4], they lack the robustness required for stringent inter-laboratory validation due to matrix susceptibilities. Transitioning to LC-MS/MS, coupled with strict thermal control during extraction, ensures reproducible, sub-nanogram detection limits across diverse laboratory environments, safeguarding both drug development integrity and clinical accuracy.

References

  • Source: uni-regensburg.
  • Source: researchgate.
  • Title: delta(3)

Sources

Comparative

Comparative Antibacterial Spectrum Guide: delta(3)-Cefotiam vs. Cefotaxime

As drug development professionals and application scientists evaluate beta-lactam candidates for clinical or research pipelines, understanding the nuanced differences between cephalosporin generations is critical. This g...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists evaluate beta-lactam candidates for clinical or research pipelines, understanding the nuanced differences between cephalosporin generations is critical. This guide provides an objective, data-driven comparison of delta(3)-Cefotiam (the active isomer of the second-generation cephalosporin Cefotiam) and Cefotaxime (a benchmark third-generation cephalosporin).

By analyzing their structural causality, in vitro efficacy, and providing a self-validating assay protocol, this guide serves as a comprehensive resource for profiling these antibiotics.

Structural Causality: Why Spectrum Differences Exist

The antibacterial spectrum of a cephalosporin is not arbitrary; it is a direct consequence of its molecular architecture, which dictates its affinity for Penicillin-Binding Proteins (PBPs) and its vulnerability to beta-lactamase hydrolysis.

  • delta(3)-Cefotiam (CAS 142182-63-6): The "delta-3" designation refers to the position of the double bond in the dihydrothiazine ring, which is essential for the beta-lactam nitrogen's reactivity toward the serine hydroxyl of bacterial PBPs . Cefotiam features a 1-(2-dimethylaminoethyl)-1H-tetrazol-5-ylthio side chain. This structure grants it excellent outer membrane penetration in certain bacteria and an exceptionally high binding affinity for the PBPs of Gram-positive cocci, such as Staphylococcus aureus.

  • Cefotaxime: As a third-generation agent, Cefotaxime shares an aminothiazolyl group with Cefotiam but is distinguished by a syn-methoxyimino group. This bulky side chain provides significant steric hindrance, protecting the beta-lactam ring from hydrolysis by many plasmid-mediated and chromosomal Gram-negative beta-lactamases [[1]]([Link]). However, this same steric bulk slightly reduces its affinity for Gram-positive PBPs compared to second-generation agents.

Quantitative In Vitro Antibacterial Spectrum

The following table synthesizes the Minimum Inhibitory Concentration (MIC₉₀) data for both compounds across key pathogenic strains.

Pathogendelta(3)-Cefotiam MIC₉₀ (µg/mL)Cefotaxime MIC₉₀ (µg/mL)Mechanistic Interpretation
Staphylococcus aureus (MSSA)0.5 – 1.02.0 – 4.0Cefotiam's side chain allows higher affinity binding to Gram-positive PBPs, making it superior for MSSA .
Escherichia coli < 0.39< 0.39Both agents readily penetrate the outer membrane porins of wild-type E. coli.
Klebsiella pneumoniae 1.560.20Cefotaxime's methoxyimino group effectively resists Klebsiella-specific beta-lactamases .
Neisseria gonorrhoeae 0.1≤ 0.008Cefotaxime exhibits exceptional potency and specific PBP2 affinity in Neisseria species .
Pseudomonas aeruginosa > 64 (Resistant)32 – 64 (Resistant)Both lack specific porin penetration for Pseudomonas and are degraded by its AmpC enzymes .

Self-Validating Protocol: Broth Microdilution for MIC Determination

To ensure data integrity during preclinical evaluation, the determination of MIC must operate as a self-validating system . The following standardized broth microdilution assay incorporates internal quality control gates to rule out false positives (e.g., contamination) or false negatives (e.g., reagent degradation).

Materials Required:
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates (U-bottom)

  • delta(3)-Cefotiam and Cefotaxime analytical standards

  • Quality Control (QC) Strains: E. coli ATCC 25922, S. aureus ATCC 25923

Step-by-Step Methodology:
  • Inoculum Standardization: Isolate colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Compound Preparation: Prepare stock solutions of delta(3)-Cefotiam and Cefotaxime at 1,024 µg/mL in appropriate solvents. Perform serial two-fold dilutions in CAMHB across the 96-well plate (range: 64 µg/mL to 0.015 µg/mL).

  • Assay Assembly & Internal Controls:

    • Test Wells: 50 µL antibiotic dilution + 50 µL bacterial inoculum.

    • Growth Control (GC) Gate: 50 µL CAMHB + 50 µL inoculum. Validation: Must show visible turbidity after incubation. Failure indicates dead inoculum.

    • Sterility Control (SC) Gate: 100 µL CAMHB only. Validation: Must remain completely clear. Failure indicates media contamination.

  • Incubation: Seal plates and incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Validation & Reading: Before reading test wells, verify the GC and SC gates. Next, check the MIC of the QC strains. E. coli ATCC 25922 must yield a Cefotaxime MIC of 0.03–0.12 µg/mL. If the QC strain falls outside this range, the entire plate must be discarded as the system has failed validation. The MIC is recorded as the lowest concentration well with no visible growth.

Pathway Visualization

The following diagram illustrates the logical relationship between the structural generations of these cephalosporins, their target affinities, and their stability against enzymatic degradation.

Cephalosporin_MOA Cefotiam delta(3)-Cefotiam (2nd Generation) PBP_GramPos Gram-Positive PBPs (High Affinity) Cefotiam->PBP_GramPos Strong Binding PBP_GramNeg Gram-Negative PBPs (High Affinity) Cefotiam->PBP_GramNeg Moderate Binding Cefotaxime Cefotaxime (3rd Generation) Cefotaxime->PBP_GramPos Moderate Binding Cefotaxime->PBP_GramNeg Strong Binding BetaLactamase Gram-Negative Beta-Lactamases Cefotaxime->BetaLactamase Steric Hindrance (Stable) CellWall Peptidoglycan Synthesis Inhibited PBP_GramPos->CellWall PBP_GramNeg->CellWall BetaLactamase->Cefotiam Hydrolysis (Susceptible) Lysis Bacterial Cell Lysis (Bactericidal) CellWall->Lysis Autolysin Activation

Comparative mechanism of action, PBP binding affinities, and beta-lactamase stability.

Conclusion for Drug Developers

When selecting between delta(3)-Cefotiam and Cefotaxime as comparator drugs in preclinical assays, the choice must be guided by the target pathogen profile. delta(3)-Cefotiam remains a superior benchmark for evaluating efficacy against Gram-positive cocci (e.g., MSSA) due to its optimized PBP binding kinetics. Conversely, Cefotaxime is the mandatory standard when evaluating broad-spectrum Gram-negative efficacy, particularly against beta-lactamase-producing Enterobacteriaceae and Neisseria species, owing to the steric protection afforded by its methoxyimino group.

References

  • [2] PubChem. "delta(3)-Cefotiam | C18H23N9O4S3 | CID 132416". National Institutes of Health.[Link]

  • [3] Reynaud A, et al. "Sensitivity to Cefotiam of 494 Hospital Bacterial Strains. Determination of Minimal Inhibitory Concentration and Comparison With Other Beta-Lactams." Pathologie Biologie, 1985.[Link]

  • [4] Kumamoto Y, et al. "[Comparative studies on activities of antimicrobial agents against causative organisms isolated from urinary tract infections (1985). I. Susceptibility distribution]." Japanese Journal of Antibiotics, 1987.[Link]

  • [5] Karger Publishers. "Study of the in vitro Activity of New Cephalosporins on Strains of Neisseria gonorrhoeae of the Toulouse." Chemotherapy, 1982.[Link]

  • [1] Goto S, et al. "In vitro antimicrobial activity of cefotaxime, a new cephalosporin." Antimicrobial Agents and Chemotherapy, 1980.[Link]

Sources

Validation

A Comprehensive Guide to Accuracy and Precision Testing for Δ³-Cefotiam HPLC Methods

Introduction: The Analytical Challenge of Δ³-Cefotiam Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic utilized for its potent activity against both Gram-positive and Gram-negative bacteria. Durin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Δ³-Cefotiam

Cefotiam is a broad-spectrum, second-generation cephalosporin antibiotic utilized for its potent activity against both Gram-positive and Gram-negative bacteria. During the manufacturing process, formulation, or prolonged storage, the double bond within the cephem ring can undergo isomerization, leading to the formation of the Δ³(4) isomer, commonly referred to as Δ³-cefotiam[1].

Because this isomeric impurity can exhibit altered pharmacological properties and reduced antimicrobial efficacy, regulatory bodies strictly mandate its quantification. The analytical challenge lies in the structural and polarity similarities between the parent active pharmaceutical ingredient (API) and the Δ³-isomer. Developing a method that is both accurate (yielding the true value without matrix interference) and precise (yielding reproducible results) requires a highly optimized chromatographic system.

Comparative Analysis of Analytical Modalities

While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the predominant and validated technique for routine impurity profiling due to its high resolution and robustness[2], alternative modalities offer distinct advantages depending on the sample matrix and required sensitivity.

Table 1: Comparative Analysis of Analytical Methods for Δ³-Cefotiam Profiling

Analytical MethodResolutionSensitivity (LOD)Typical Run TimePrimary Use Case & Advantage
RP-HPLC (Standard) High~5.0 ng/mL15–25 minRoutine API impurity profiling & QC. Highly robust and scalable[3].
Column-Switching HPLC High~1.0 ng/mL20–30 minBiological matrices (plasma/urine). Eliminates endogenous protein interference[4].
UPLC Very High<1.0 ng/mL5–10 minTrace-level degradation analysis. Reduces solvent consumption[2].
Capillary Electrophoresis Moderate~50 ng/mL10–15 minOrthogonal validation. Provides a complementary separation mechanism[2].
The Causality of Method Design

The separation of Δ³-cefotiam from cefotiam hinges on exploiting microscopic differences in their hydrophobicity and spatial geometry. A tightly controlled mobile phase—typically consisting of 0.05 mol/L phosphate buffer (pH 7.6–7.8) combined with acetonitrile (88:12, v/v)—is critical[3].

  • Why pH 7.6–7.8? This specific pH range stabilizes the ionization state of the carboxylic acid group on the cephem core. If the pH fluctuates, the ionization state shifts, leading to severe peak tailing and co-elution of the isomer with the parent drug.

  • Why Column-Switching for Biologicals? Direct injection of biological samples rapidly degrades analytical columns. Column-switching allows the analyte to be enriched on a short pretreatment column while hydrophilic endogenous proteins are washed to waste, after which the purified analytes are back-flushed onto the analytical column[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical method must be a self-validating system. The following protocols detail the step-by-step execution of accuracy and precision testing according to ICH guidelines.

Table 2: ICH Validation Acceptance Criteria

Validation ParameterTest ConditionAcceptance Criteria
Accuracy (Recovery) Spiked at 50%, 100%, 150% of specification limitMean recovery between 98.0% and 102.0%
Intra-day Precision 6 independent replicates at 100% concentrationRelative Standard Deviation (RSD) ≤ 2.0%
Inter-day Precision 6 replicates over 3 different daysRelative Standard Deviation (RSD) ≤ 2.0%
Protocol 1: Chromatographic System Setup
  • Column Installation: Install a high-efficiency C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Equilibration: Pump the isocratic mobile phase (0.05 M phosphate buffer pH 7.7 : acetonitrile, 88:12 v/v) at a flow rate of 1.0 mL/min. Maintain column temperature at 25 °C.

    • Causality: Thermal stability prevents retention time drift, while thorough equilibration ensures the stationary phase is fully solvated, establishing a stable baseline.

  • Detection: Set the UV detector to 254 nm.

    • Causality: This wavelength corresponds to the maximum absorbance (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

      
      ) of the conjugated cephem ring system, ensuring maximum sensitivity for both the parent drug and the Δ³-isomer.
      
Protocol 2: Accuracy (Spike Recovery) Testing
  • Matrix Preparation: Prepare a standard solution of the Cefotiam API at the target working concentration (e.g., 1.0 mg/mL) in the mobile phase.

  • Spiking Procedure: Prepare three distinct spiked solutions by adding the Δ³-cefotiam reference standard to the API matrix at 50%, 100%, and 150% of the specified impurity limit (e.g., 0.5%, 1.0%, and 1.5% relative to the API concentration).

  • Analysis: Inject 20 µL of each spiked level in triplicate.

  • Data Calculation: Calculate the percentage recovery by dividing the experimentally determined concentration of Δ³-cefotiam by the theoretical spiked amount.

    • Causality: This step proves that the massive excess of the parent Cefotiam API does not cause matrix suppression, detector saturation, or peak interference that would skew the quantification of the trace impurity.

Protocol 3: Precision (Repeatability) Testing
  • Intra-day Precision: Inject six independent preparations of the 100% spiked sample on the same day, using the same column, instrument, and analyst. Calculate the Relative Standard Deviation (RSD) of the Δ³-cefotiam peak areas.

  • Inter-day Precision: Repeat the intra-day protocol on three consecutive days, utilizing freshly prepared mobile phases.

  • Validation Check: Ensure the overall RSD remains ≤ 2.0%.

    • Causality: Passing inter-day precision confirms the method's robustness against minor environmental fluctuations (e.g., ambient temperature shifts, slight variations in buffer preparation), guaranteeing reliable routine use in a QC environment.

Methodological Workflow Diagram

The following diagram illustrates the logical flow of the validation process, demonstrating how sample preparation feeds into parallel accuracy and precision testing before chromatographic separation.

G N1 Sample & Standard Preparation N2 Accuracy Protocol (Spike Recovery at 3 Levels) N1->N2 Aliquot N3 Precision Protocol (Intra/Inter-day Replicates) N1->N3 Aliquot N4 RP-HPLC Separation (C18, Isocratic Elution) N2->N4 Spiked Samples N3->N4 Replicate Samples N5 Data Acquisition (UV Detection at 254 nm) N4->N5 Eluent N6 Statistical Validation (RSD ≤ 2.0%, Recovery 98-102%) N5->N6 Peak Area Integration

HPLC validation workflow for Δ³-Cefotiam accuracy and precision testing.

References
  • 1 - ResearchGate 2.2 - Benchchem 3.3 - ResearchGate

  • 4 - ResearchGate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling delta(3)-Cefotiam

Handling active pharmaceutical ingredients (APIs) like delta(3)-Cefotiam, a cephalosporin antibiotic, demands a meticulous and informed approach to safety. As a member of the beta-lactam class of antibiotics, Cefotiam pr...

Author: BenchChem Technical Support Team. Date: March 2026

Handling active pharmaceutical ingredients (APIs) like delta(3)-Cefotiam, a cephalosporin antibiotic, demands a meticulous and informed approach to safety. As a member of the beta-lactam class of antibiotics, Cefotiam presents a significant risk of allergic sensitization, alongside other direct chemical hazards.[1][2] This guide moves beyond a simple checklist, providing a risk-based framework to empower you, the researcher, to make intelligent, field-proven safety decisions. Our objective is to ensure your work is not only groundbreaking but also fundamentally safe, by explaining the causality behind each procedural step and PPE recommendation.

Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of delta(3)-Cefotiam is the foundation of an effective PPE strategy. The primary risks are not from acute toxicity but from its potent sensitizing and irritant properties.

  • Ocular Hazard: Cefotiam is classified as causing serious eye irritation.[3] Direct contact with the powder or a solution can lead to significant and painful eye damage.

  • Dermal Sensitization: As a beta-lactam, Cefotiam can cause an allergic skin reaction.[4][5] Initial exposures may show no effect, but subsequent contact can trigger a significant allergic response, such as a rash.

  • Respiratory Sensitization: This is the most critical hazard for laboratory personnel. Inhalation of airborne Cefotiam powder can lead to allergy or asthma-like symptoms and severe breathing difficulties.[4][5] Once an individual is sensitized, even minuscule exposures can provoke a severe respiratory reaction.

The core principle of your safety protocol must be to match the level of PPE to the level of exposure risk. This risk is dictated by the physical form of the compound you are handling (powder vs. liquid) and the procedure being performed.

Task-Specific PPE Protocols

The following table outlines the minimum required PPE for common laboratory tasks involving delta(3)-Cefotiam. The rationale behind each selection is provided to reinforce the risk-based approach.

Activity/TaskRequired PPEKey Rationale & Specifications
Handling Stock Vials (Solid, Unopened) • Safety Glasses• Nitrile Gloves• Lab CoatProtects against incidental contact during routine handling. The risk of aerosol generation is minimal.
Weighing & Compounding (Dry Powder) • Chemical Safety Goggles• NIOSH-approved N95 (or higher) Respirator• Double-Gloving (Nitrile)• Disposable, Low-Permeability GownMaximum Protection Required. This task has the highest risk of generating airborne particles.[6] The N95 respirator is essential to prevent respiratory sensitization.[7] Double-gloving and a disposable gown prevent skin contact and cross-contamination.[7]
Handling Solutions (e.g., preparing dilutions) • Chemical Safety Goggles• Nitrile Gloves• Lab Coat or GownProtects against splashes and direct contact. The risk of aerosolization is lower than with powders, but not zero. Goggles are mandatory to protect from splashes causing serious eye irritation.[8][7]
Cleaning Spills • Chemical Safety Goggles & Face Shield• NIOSH-approved N95 (or higher) Respirator• Two pairs of heavy-duty Nitrile Gloves• Disposable, Low-Permeability Gown• Shoe CoversA spill, especially of powder, represents an uncontrolled release. Full protection is necessary to manage the cleanup safely.[7] A face shield provides an additional layer of protection against splashes during decontamination.[7][9]

Detailed Methodologies

Adherence to strict protocols for selecting, wearing, and removing PPE is as crucial as the equipment itself.

Protocol 3.1: PPE Selection Workflow

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving delta(3)-Cefotiam.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_form Physical Form cluster_ppe Minimum Required PPE Ensemble start What is the physical form of Cefotiam? spill Is it a spill cleanup? start->spill First Check solid Solid / Powder high_risk_ppe High-Risk PPE: - N95 Respirator - Safety Goggles - Double Gloves - Disposable Gown solid->high_risk_ppe High aerosol risk liquid Liquid / Solution low_risk_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat/Gown liquid->low_risk_ppe Low aerosol risk spill->solid No spill->liquid No spill_ppe Spill PPE: - N95 Respirator - Goggles & Face Shield - Double Heavy-Duty Gloves - Disposable Gown - Shoe Covers spill->spill_ppe Yes

Caption: Workflow for selecting appropriate PPE when handling delta(3)-Cefotiam.

Protocol 3.2: Donning and Doffing PPE Sequence

Preventing self-contamination during PPE removal is a critical control point. The sequence is designed to move from the most contaminated items to the least.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, tying it securely.

  • Respirator: If handling powder, put on your N95 respirator. Ensure a proper fit-check is performed.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the gown's sleeves. If double-gloving, don the second pair over the first.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if used): Remove the outer pair of gloves, peeling them away from your body.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it immediately.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respirator: Remove the respirator from the back without touching the front surface.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.[7]

Donning_Doffing_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d_hand1 1. Hand Hygiene d_gown 2. Gown d_hand1->d_gown d_resp 3. Respirator (if needed) d_gown->d_resp d_eye 4. Eye Protection d_resp->d_eye d_gloves 5. Gloves d_eye->d_gloves f_gloves_gown 1. Gloves & Gown f_hand1 2. Hand Hygiene f_gloves_gown->f_hand1 f_eye 3. Eye Protection f_hand1->f_eye f_resp 4. Respirator f_eye->f_resp f_hand2 5. Final Hand Hygiene f_resp->f_hand2

Caption: Procedural sequence for donning and doffing PPE to prevent contamination.

Disposal of Contaminated Materials

All materials that come into contact with delta(3)-Cefotiam must be treated as hazardous waste. This is crucial not only for personnel safety but also to prevent environmental release, as the compound is very toxic to aquatic life.[9]

  • Segregation: At the point of generation, immediately place all contaminated disposable items (e.g., gloves, gowns, pipette tips, absorbent pads) into a designated, clearly labeled hazardous waste container.[9]

  • Containment: Use sealable, leak-proof containers for waste. Never dispose of Cefotiam waste in regular trash or down the drain.[9]

  • Decontamination: Decontaminate non-disposable items and work surfaces by scrubbing them with alcohol.[8][9]

  • Regulatory Compliance: Ensure all waste is disposed of in accordance with local, state, and federal regulations.[8][9][10] This typically involves collection by a licensed hazardous waste management company for high-temperature incineration.[9]

Emergency Procedures

Immediate and correct action can significantly mitigate the consequences of an accidental exposure.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek prompt medical attention.[8]

  • Skin Contact: Remove contaminated clothing immediately.[8][6] Wash the affected skin area thoroughly with plenty of soap and water.[8][6] If irritation or a rash develops, get medical advice.[5]

  • Inhalation: Move the affected person to fresh air immediately.[8][6] If breathing is difficult or if respiratory symptoms occur, seek emergency medical help.[5][6]

  • Spill: Evacuate personnel from the immediate area.[6] Ensure the area is well-ventilated.[6] Do not re-enter without the full spill cleanup PPE detailed in Section 2. Contain the spill, absorb liquids with an inert material (like diatomite), and carefully collect all material into a labeled hazardous waste container.[8][9]

By integrating these principles and protocols into your daily laboratory work, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. GMP Compliance. [Link]

  • Personal Protective Equipment for Infection Control. FDA. [Link]

  • Beta-Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street. Compliance Online. [Link]

  • Delta-3-Cefaclor Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Head-to-Toe PPE for Pharma: Complete Contamination Control. Dispowear Protection. [Link]

  • Personal Protective Equipment (PPE) 102. CDC. [Link]

  • Beta-Lactam Decontamination Services. Ecosense. [Link]

  • Personal Protective Equipment (PPE) | Medical. Henry Schein. [Link]

  • Clarification on the FDA's Position on Compounding with Beta-Lactam Antibiotics. Fagron. [Link]

  • Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. FDA. [Link]

  • How to Dispose of Hazardous Pharmaceutical Waste. Medical Waste Pros. [Link]

  • Guidance document on disposal of expired/unused drugs. Central Drugs Standard Control Organisation. [Link]

  • Rx Destroyer: Pharmaceutical Waste Disposal. Rx Destroyer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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